molecular formula C21H35N3O4 B1167740 proneuropeptide Y CAS No. 108317-02-8

proneuropeptide Y

Cat. No.: B1167740
CAS No.: 108317-02-8
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Description

Proneuropeptide Y is the 97-amino acid inactive precursor protein to the mature, biologically active Neuropeptide Y (NPY) . The human NPY gene is located on chromosome 7 and encodes this prepro-protein, which is proteolytically processed to yield the 36-amino acid NPY and the C-terminal peptide of NPY (CPON) . The mature NPY peptide is a highly conserved neurotransmitter widely expressed in the central and peripheral nervous systems . It is critical for modulating diverse physiological processes including cortical excitability, stress response, food intake, circadian rhythms, and cardiovascular function . NPY exerts its effects by activating a family of G protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5 in humans, which generally couple to Gi or Go proteins leading to the inhibition of adenylate cyclase . Research into the NPY system is vital for understanding its role in conditions such as obesity, anxiety, mood disorders, and cardiovascular disease . This recombinant Human this compound protein, produced in HEK293 cells, provides researchers with a high-purity tool for studying the biosynthesis and processing of NPY, the specific activation mechanisms of NPY receptor subtypes, and the complex autocrine and paracrine signaling pathways involved in both physiological and pathophysiological states . Key Research Areas: - Study of prohormone convertase processing and peptide maturation . - Investigation of NPY signaling in the adrenal gland and its co-release with catecholamines . - Structural and functional analysis of NPY receptor interactions and selectivity . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or cosmetic procedures, or for human or animal consumption.

Properties

CAS No.

108317-02-8

Molecular Formula

C21H35N3O4

Synonyms

proneuropeptide Y

Origin of Product

United States

Molecular Biology and Biosynthesis of Proneuropeptide Y

NPY Gene Organization and Genomic Localization

The gene encoding neuropeptide Y (NPY) is a critical area of study for understanding its diverse physiological roles. Its location and structure have been well-characterized in both human and murine models.

In humans, the NPY gene is situated on the short arm of chromosome 7, specifically at position 7p15.3. wikipedia.orgnih.govfrontiersin.org The entire gene spans approximately 8 kilobases (kb) and is composed of four exons and three introns. nih.govumich.edu This structural organization is fundamental to the process of transcribing the genetic code into a precursor molecule for the functional neuropeptide.

The counterpart to the human NPY gene in mice is located on chromosome 6. wikipedia.orgnih.gov The murine Npy gene also consists of four exons, with the protein-coding region primarily contained within exons 2, 3, and the initial part of exon 4. nih.gov The conservation of this gene across species highlights its essential biological functions.

Transcriptional Regulation of the NPY Gene

The expression of the NPY gene is a tightly controlled process, influenced by a variety of factors that interact with specific regions of the gene. This regulation ensures that NPY is produced in the correct tissues and at appropriate levels.

The 5'-flanking region of the NPY gene contains promoter elements that are crucial for initiating transcription. This region lacks the typical TATA or CCAAT consensus sequences in close proximity to the transcription start sites. nih.gov Instead, it contains other important cis-acting sequences that bind to regulatory proteins. For instance, the promoter region of the rat Npy gene includes a conserved GC-box and a TATA-box. researchgate.net In the human NPY gene, regulatory elements have been identified within 530 bases of the transcription start site. nih.gov Additionally, nerve growth factor (NGF)-responsive elements in the NPY gene are located between nucleotides -87 and -36. nih.gov

Several transcription factors and regulatory proteins modulate the expression of the NPY gene. Transcription factor AP-2 has a binding site centered at position -63 within the NPY promoter. nih.gov Nerve growth factor (NGF) is a significant regulator, and its effects are mediated by the interplay of multiple proteins that bind to the promoter region. nih.govoup.com The transcriptional activity of the NPY gene is also influenced by other signaling molecules and pathways. For example, leptin can regulate NPY gene transcription through STAT3 binding sites in the promoter. nih.gov

Post-Translational Processing of Proneuropeptide Y

The conversion of the inactive pro-NPY into mature NPY is a classic example of prohormone processing. This intricate process begins with endoproteolytic cleavage at a specific site within the precursor molecule, followed by sequential trimming and modification steps to yield the final, active neuropeptide.

Role of Prohormone Convertases in this compound Cleavage

At the heart of pro-NPY processing are the prohormone convertases (PCs), a family of calcium-dependent serine proteases. oup.com These enzymes are responsible for the initial cleavage of many prohormones and proneuropeptides at specific basic amino acid residues. oup.comconicet.gov.ar In the case of pro-NPY, two key members of this family, Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2), play pivotal, albeit not equipotent, roles. acs.orgnih.gov

Prohormone Convertase 1/3 (PC1/3) is a primary enzyme involved in the cleavage of pro-NPY. acs.orgnih.gov In vitro studies have demonstrated that PC1/3 efficiently processes pro-NPY. acs.org Kinetic analyses reveal that PC1/3 cleaves pro-NPY more efficiently than PC2, a difference primarily attributed to a higher Vmax value, while the Km values show no significant difference. acs.orgnih.gov This suggests that while both enzymes have a similar affinity for the substrate, PC1/3 has a greater catalytic turnover rate.

The activity of PC1/3 is also influenced by the cellular environment. For instance, in NIH 3T3 cells, a constitutive cell line, PC1/3 alone is capable of generating NPY from pro-NPY. acs.orgnih.gov The enzyme generally prefers to cleave at the C-terminal side of paired basic residues, a characteristic feature of the prohormone convertase family. oup.comnih.gov

Prohormone Convertase 2 (PC2) is another key enzyme in the processing of pro-NPY, often working in concert with PC1/3 in neuroendocrine cells. acs.orgnih.govnih.gov In regulated neuroendocrine cell lines like Neuro2A, both PC1/3 and PC2 are capable of generating NPY. acs.orgnih.gov However, kinetic studies show that PC2 is less efficient than PC1/3 in cleaving the full-length pro-NPY precursor. acs.orgnih.gov

Interestingly, the length of the substrate can influence the processing activity of PC2. Studies using shortened pro-NPY peptide substrates revealed that while both enzymes cleave these shorter peptides more efficiently than the full-length precursor, the shortest peptide tested was not cleaved by PC2 at all, whereas PC1/3 could still process it. acs.orgnih.gov This suggests that substrate peptide length may be a discriminating factor between PC1/3 and PC2 activity. acs.orgnih.gov

Beyond the primary roles of PC1/3 and PC2, other proteases contribute to the processing landscape of neuropeptides.

Cathepsin L , a cysteine protease, has been identified as a prohormone-processing enzyme that participates in the production of NPY. nih.gov In vitro assays show that Cathepsin L cleaves pro-NPY at its dibasic processing site. nih.gov Unlike the prohormone convertases that typically cleave C-terminal to the basic pair, Cathepsin L shows a preference for cleaving at the N-terminal side of, or between, the dibasic residues. nih.govpnas.orgresearchgate.netnih.gov This distinct cleavage specificity means that the resulting peptide intermediates would require subsequent processing by an aminopeptidase (B13392206) to remove the N-terminal basic residue extensions. pnas.org

Fibroblast Activation Protein (FAP) , a dipeptidyl peptidase, has been shown to hydrolyze mature Neuropeptide Y. nih.govnih.govuniprot.org Its primary role appears to be in the degradation and modification of the active peptide in circulation rather than the initial processing of the pro-peptide within the secretory pathway. nih.gov FAP efficiently cleaves NPY, highlighting its potential physiological significance in regulating the neuropeptide's activity post-secretion. nih.gov

Comparative Summary of Protease Activity on this compound
ProteaseRelative Cleavage EfficiencyPreferred Cleavage SiteKey Characteristics
Prohormone Convertase 1/3 (PC1/3)HighC-terminal to the dibasic site nih.govMore efficient than PC2, primarily due to a higher Vmax. acs.orgnih.gov Can process shorter substrates that PC2 cannot. acs.orgnih.gov
Prohormone Convertase 2 (PC2)ModerateC-terminal to the dibasic site nih.govLess efficient than PC1/3 for full-length pro-NPY. acs.orgnih.gov Its activity is influenced by substrate length. acs.orgnih.gov
Cathepsin LEffectiveN-terminal to or between the dibasic residues nih.govpnas.orgresearchgate.netnih.govA cysteine protease with a distinct cleavage specificity compared to PCs, requiring subsequent aminopeptidase action. nih.govpnas.org

Identification of Cleavage Sites (e.g., Lys38-Arg39)

The endoproteolytic cleavage of pro-NPY is highly specific, occurring at a single dibasic site, Lysine38-Arginine39 (Lys38-Arg39). acs.orgnih.gov This cleavage event liberates the N-terminal peptide, which contains the NPY sequence, from the C-terminal flanking peptide.

The nature of the basic amino acid pair at the cleavage site is a critical determinant of processing efficiency. Studies involving site-directed mutagenesis of the Lys-Arg site in pro-NPY have provided valuable insights:

Pro-NPY(-Arg-Arg-) : This mutant was cleaved at a rate similar to the wild-type pro-NPY(-Lys-Arg-).

Pro-NPY(-Arg-Lys-) : This version was cleaved at a much lower rate.

Pro-NPY(-Lys-Lys-) : This mutant was cleaved very poorly.

These findings demonstrate that even within the same structural context, the specific pair of basic amino acids presented to the processing enzymes significantly impacts the rate and extent of cleavage.

Processing Efficiency of Pro-NPY Cleavage Site Mutants
Cleavage Site SequenceRelative Rate of Cleavage
-Lys-Arg- (Wild-Type)High
-Arg-Arg-High
-Arg-Lys-Low
-Lys-Lys-Very Low

Sequential Enzymatic Trimming and Modification

Following the initial endoproteolytic cleavage of pro-NPY at the Lys38-Arg39 site, the resulting 1-39 amino acid NPY intermediate undergoes further crucial modifications to become the fully active, mature peptide. acs.orgnih.gov This sequential process involves exopeptidases and other modifying enzymes.

First, a carboxypeptidase enzyme, such as Carboxypeptidase E, removes the C-terminal basic residues (Lysine and Arginine) from the newly exposed C-terminus of the NPY intermediate. nih.govwikipedia.org This trimming step is essential to prepare the peptide for the final modification.

The final and critical step for the biological activity of many neuropeptides, including NPY, is C-terminal amidation . nih.govmdpi.com This reaction is catalyzed by the enzyme Peptidylglycine α-amidating monooxygenase (PAM) . wikipedia.orgjneurosci.orgnih.gov The PAM enzyme acts on the NPY intermediate, which now has a C-terminal glycine residue, and converts it into a C-terminally amidated peptide. nih.govwikipedia.org This amidation is often essential for the peptide's stability and its ability to bind to its receptors with high affinity. nih.gov

Intracellular Trafficking and Maturation of this compound

The biosynthesis and maturation of pro-NPY are spatially and temporally organized within the cell's secretory pathway. This trafficking ensures that the precursor protein encounters the necessary enzymes and environmental conditions for its correct processing and is packaged for regulated release.

The journey of NPY biosynthesis begins at the rough endoplasmic reticulum (RER) . nih.govresearchgate.net The mRNA encoding the NPY precursor, known as pre-pro-NPY, is translated by ribosomes. The N-terminal signal peptide of the nascent polypeptide chain directs it into the lumen of the RER. nih.gov Inside the RER, this signal peptide is rapidly cleaved off by a signal peptidase, converting pre-pro-NPY into this compound (pro-NPY). nih.govresearchgate.net The RER provides the environment for the initial folding of the pro-NPY molecule.

From the RER, pro-NPY is transported to the Golgi apparatus , which serves as a central hub for protein sorting, modification, and packaging. nih.govbiorxiv.orgnih.govwikipedia.org As pro-NPY traverses the cisternae of the Golgi stack, from the cis to the trans face, it is sorted and concentrated. nih.govfrontiersin.orgresearchgate.net In the trans-Golgi Network (TGN) , the final sorting station of the secretory pathway, pro-NPY is packaged into immature large dense-core vesicles (LDCVs) along with the processing enzymes required for its maturation, such as prohormone convertases, CPE, and PAM. frontiersin.orgbiorxiv.org Much of the proteolytic processing and all of the C-terminal amidation occurs within these vesicles as they mature and are transported to the sites of release. nih.govnih.gov

Packaging into Secretory Vesicles (Large Dense-Core Vesicles)

The biosynthesis of mature Neuropeptide Y (NPY) is a multi-step process that begins with the translation of the NPY mRNA into a precursor protein, this compound (pro-NPY). Following its synthesis in the endoplasmic reticulum and transport through the Golgi apparatus, pro-NPY is sorted and packaged into specialized secretory vesicles known as Large Dense-Core Vesicles (LDCVs) for subsequent processing and regulated release. frontiersin.orgnih.gov This packaging is a critical step that ensures the peptide is stored and released in a controlled manner.

The sorting of pro-NPY into the regulated secretory pathway occurs at the trans-Golgi network (TGN). Here, proteins destined for regulated secretion are segregated from those that are secreted constitutively. The granin family of acidic secretory proteins, particularly Chromogranin A (CgA) and Chromogranin B (CgB), play a pivotal role in this process. nih.govnih.gov Chromogranins function as "helper" proteins that aggregate in the acidic, high-calcium environment of the TGN. nih.gov This aggregation is believed to drive the budding of the TGN membrane, forming the immature secretory granules that will mature into LDCVs. nih.govnih.gov Pro-NPY, along with other neuropeptides and the necessary processing enzymes, is sorted into these forming vesicles.

Once packaged within the immature LDCVs, the vesicles are transported from the cell body down the axons to the nerve terminals. frontiersin.orgnih.gov During this transport, the LDCVs undergo a maturation process. This involves further condensation of the vesicle's contents and, crucially, the enzymatic processing of pro-NPY into the biologically active 36-amino-acid NPY peptide. frontiersin.orgjneurosci.org This processing is carried out by prohormone convertases (PCs), such as PC1 and PC2, and carboxypeptidases, which are co-packaged into the LDCVs with pro-NPY. jneurosci.orgnih.gov The final step, C-terminal amidation, which is often essential for the peptide's biological activity, also occurs within these vesicles. nih.gov

Key Proteins Involved in this compound Packaging
ProteinFamily/TypeFunction in Packaging and Maturation
This compound (pro-NPY)Neuropeptide PrecursorThe inactive precursor that is sorted and packaged into LDCVs for processing. jneurosci.org
Chromogranin A (CgA)GraninFacilitates the biogenesis of LDCVs at the trans-Golgi network through aggregation-driven budding. nih.govnih.gov
Chromogranin B (CgB)GraninCo-packaged in secretory granules and involved in sorting and processing of secretory cargo. nih.gov
Prohormone Convertase 2 (PC2)EndoproteaseA key enzyme co-packaged in LDCVs that cleaves pro-NPY to begin its conversion to mature NPY. jneurosci.orgnih.gov
Secretogranin III (SgIII)GraninFunctions as a sorting receptor at the TGN, targeting CgA aggregates to the regulated secretory pathway. nih.gov

Regulated Secretion Mechanisms

The release of NPY from LDCVs is not a continuous process but is instead tightly controlled through regulated secretion, a mechanism also known as stimulus-secretion coupling. albany.edu This ensures that NPY is released only in response to specific physiological signals. Unlike the release of classical small-molecule neurotransmitters from synaptic vesicles, the secretion of neuropeptides from LDCVs typically requires more intense and prolonged stimulation. oup.com

The primary trigger for NPY secretion is a significant and sustained increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov This process is initiated by the arrival of high-frequency action potentials at the nerve terminal, which leads to the opening of voltage-gated calcium channels. The resulting influx of Ca²⁺ acts as the crucial second messenger that initiates the fusion of the LDCV membrane with the plasma membrane of the neuron, a process known as exocytosis. nih.gov

The molecular machinery governing this fusion is complex. The Rab3 family of small GTPases, which are present on the surface of LDCVs, are known to be essential for this process. Studies have shown that the absence of Rab3 isoforms significantly reduces DCV fusion and, consequently, NPY release. nih.gov The exocytosis of LDCVs is a calcium-dependent process that involves SNARE proteins, similar to synaptic vesicle fusion, though the specific regulatory components can differ. wikipedia.org

Once released into the extracellular space, NPY can diffuse over relatively large distances to act on nearby or distant target cells, a phenomenon known as volume transmission. nih.gov This is in contrast to classical neurotransmitters, which are typically confined to the synaptic cleft. The amount of NPY released is modulated by the frequency and duration of the neuronal stimulation, allowing for a graded physiological response. oup.com

Factors Regulating Neuropeptide Y Secretion
FactorDescriptionRole in Secretion
Neuronal StimulationHigh-frequency or prolonged trains of action potentials.Initiates the depolarization of the nerve terminal, which is necessary for Ca²⁺ influx. Release of NPY requires more intense stimulation than for classical neurotransmitters. oup.com
Calcium (Ca²⁺)Influx of extracellular calcium through voltage-gated channels.Acts as the primary trigger for LDCV exocytosis. The fusion of the vesicle with the plasma membrane is a Ca²⁺-dependent process. nih.gov
Rab3 ProteinsA family of small GTPases associated with secretory vesicles.Essential for the docking and fusion of LDCVs with the plasma membrane. Knockout of Rab3 impairs NPY secretion. nih.gov

Neuropeptide Y Receptors and Signaling

Receptor Protein Structure and Function

The receptors for neuropeptide Y are members of the GPCR superfamily, the largest and most diverse group of membrane receptors in eukaryotes. Their structural and functional characteristics are central to their ability to transduce extracellular signals into intracellular responses.

Neuropeptide Y receptors belong to the Class A, or rhodopsin-like, family of GPCRs. nih.govfrontiersin.orgwikipedia.org A defining structural feature of these receptors is their seven-transmembrane (7TM) helical bundle architecture, where seven alpha-helices span the cell membrane. nih.govwikipedia.org The extracellular loops and N-terminus are involved in ligand binding, while the intracellular loops and C-terminus interact with heterotrimeric G proteins. researchgate.net

Upon agonist binding, the NPY receptors undergo a conformational change that facilitates the activation of associated G proteins. wikipedia.org All NPY receptors primarily couple to pertussis toxin-sensitive G proteins of the Gᵢ or Gₒ family. embopress.orgguidetopharmacology.org The activated Gᵢ alpha subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.gov In some cellular contexts, it has been reported that Y₂ and Y₄ receptors can also couple to Gq proteins, which activates the phospholipase C-β (PLC) pathway. frontiersin.orgresearchgate.net

Receptor Subtype Comparison Sequence Identity (%) Transmembrane Identity (%)
Y₁ vs. Y₂ 31 -
Y₁ vs. Y₄ 42-44 56-57
Y₁ vs. y₆ 51 -
Y₁ vs. Y₅ ~30 -

Ligand Binding and Selectivity Profiles

The distinct physiological roles of the NPY receptors are largely determined by their differential affinities for the three endogenous peptide ligands: NPY, PYY, and PP. frontiersin.org These peptides, along with their metabolites, exhibit unique binding profiles for the various receptor subtypes.

The Y₁ and Y₂ receptors bind both NPY and PYY with similarly high affinity. nih.gov The Y₅ receptor also binds NPY and PYY. nih.gov In contrast, the Y₄ receptor is highly selective for PP, which binds to it with much greater affinity than NPY or PYY. nih.govnih.gov This selectivity makes PP the primary endogenous agonist for the Y₄ receptor. nih.gov

Receptor High-Affinity Endogenous Ligands Low-Affinity Endogenous Ligands
Y₁ NPY, PYY PP
Y₂ NPY, PYY, NPY(3-36), PYY(3-36) PP
Y₄ PP NPY, PYY
Y₅ NPY, PYY PP

The enzymatic cleavage of NPY and PYY by dipeptidyl peptidase IV results in the formation of N-terminally truncated metabolites, NPY₃₋₃₆ and PYY₃₋₃₆. nih.gov This modification dramatically alters the receptor selectivity profile. nih.gov While the full-length peptides are non-selective between Y₁ and Y₂ receptors, the NPY₃₋₃₆ fragment exhibits a profound loss of affinity for the Y₁ receptor, with some studies reporting a 1000-fold decrease. nih.gov However, it retains high affinity for the Y₂ receptor, making it a highly selective endogenous Y₂ receptor agonist. frontiersin.orgnih.gov This conversion of a non-selective ligand into a selective one represents a significant mechanism for fine-tuning NPY's biological actions. nih.gov

Structure-activity relationship (SAR) studies have provided critical insights into the molecular basis of ligand recognition by NPY receptors. For the Y₁ receptor, both the N- and C-terminal regions of the NPY peptide are crucial for high-affinity binding. frontiersin.orgresearchgate.net Truncations at the N-terminus, even the removal of the first amino acid to form NPY(2-36), lead to a significant loss of affinity for the Y₁ receptor. frontiersin.org The amidated C-terminal residue, Tyr³⁶, binds deep within the transmembrane core of the Y₁R, highlighting the importance of this region for binding and activation. researchgate.net

In stark contrast, the Y₂ receptor is more tolerant of N-terminal truncations. frontiersin.org As noted, ligands such as NPY(3-36) and even NPY(13-36) retain high affinity for the Y₂ receptor. frontiersin.org This indicates that the Y₂ receptor interacts primarily with the C-terminal portion of its peptide ligands. nih.gov Mutagenesis studies have identified specific conserved residues within the transmembrane domains of the receptors, such as Asp6.59, that are essential for recognizing the C-terminal arginine residues of the NPY ligands. frontiersin.orgnih.gov

Table of Compounds

Intracellular Signaling Pathways

The biological effects of Neuropeptide Y (NPY), the active peptide derived from this compound, are mediated through its interaction with a family of G protein-coupled receptors (GPCRs). In humans, this family includes the Y1, Y2, Y4, and Y5 receptors. nih.govkarger.com The activation of these receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Neuropeptide Y receptors predominantly couple to pertussis toxin-sensitive G proteins of the Gαi/Gαo family. guidetopharmacology.orgwikipedia.org Upon receptor activation by NPY, the Gαi/o subunit is released from the heterotrimeric G protein complex. wikipedia.org This subunit then directly inhibits the activity of adenylate cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). researchgate.netnih.gov The resulting decrease in intracellular cAMP levels is a hallmark of NPY receptor signaling and contributes to many of its physiological effects. nih.govfrontiersin.org Studies in human frontal and temporal cortex have demonstrated that NPY receptor occupancy leads to an 18-30% inhibition of both basal and forskolin-stimulated adenylate cyclase activity. nih.gov This inhibitory action on the cAMP pathway is a crucial mechanism through which NPY modulates neuronal excitability and other cellular processes. researchgate.net

Key Signaling Events Downstream of NPY Receptor Activation
Signaling EventPrimary EffectorOutcomeKey Receptor Subtypes Involved
G Protein CouplingGαi/Gαo proteinsInitiation of downstream signalingY1, Y2, Y4, Y5
Adenylate Cyclase ModulationAdenylate CyclaseInhibition of cAMP productionY1, Y5

A significant aspect of NPY receptor signaling involves the modulation of various ion channels, which directly impacts cellular excitability. nih.gov Activation of NPY receptors can lead to the inhibition of voltage-gated Ca2+ channels and the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels. nih.govnih.gov

In rat thalamic neurons, NPY has been shown to reduce high-voltage-activated (HVA) Ca2+ currents, primarily affecting N- and P/Q-type channels. nih.govnih.gov This inhibition of Ca2+ influx is mediated by G proteins and can significantly reduce neurotransmitter release. jneurosci.orgjneurosci.org For instance, NPY effectively inhibits the depolarization-induced release of substance P from dorsal root ganglion cells by attenuating Ca2+ influx. jneurosci.orgjneurosci.org Studies in PC12 cells have indicated that Y1, Y2, and Y4 receptors are all capable of modulating Ca2+ channels. nih.gov

Simultaneously, NPY can activate K+ channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. nih.govnih.gov In thalamic neurons, NPY activates a K+-selective current that is mediated by GIRK channels. nih.govnih.gov This effect is mediated by the Gβγ subunit of the G protein complex. nih.gov The differential coupling of NPY receptor subtypes to specific ion channels allows for fine-tuned regulation of neuronal activity. For example, in rat thalamic neurons, NPY1 receptors are selectively coupled to the activation of GIRK channels, while NPY2 receptors are responsible for the inhibition of HVA Ca2+ channels. nih.govnih.gov

NPY Receptor Modulation of Ion Channels
Ion ChannelEffect of NPY Receptor ActivationReceptor Subtype(s) ImplicatedFunctional Consequence
High-Voltage-Activated (HVA) Ca2+ Channels (N- and P/Q-type)InhibitionY1, Y2Reduced neurotransmitter release
G-protein-activated inwardly rectifying K+ (GIRK) ChannelsActivationY1Neuronal hyperpolarization, decreased excitability

In addition to the canonical Gαi/o pathway, certain NPY receptor subtypes can also couple to Gαq proteins, leading to the activation of Phospholipase C-β (PLC-β). nih.govfrontiersin.org PLC-β activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jst.go.jp IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. jst.go.jp

This pathway has been described for Y2 and Y4 receptors in rabbit smooth muscle cells. nih.govfrontiersin.org In porcine aortic smooth muscle cells, NPY-induced Ca2+ mobilization from intracellular stores via Y1 receptors is dependent on the generation of IP3 following PLC-β stimulation. jst.go.jp This increase in intracellular Ca2+ can then activate various downstream effectors, including protein kinase C (PKC). nih.gov

NPY receptors can also trigger the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov This signaling pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. oup.com

In HEK293 cells expressing the Y1 receptor, NPY stimulation leads to a transient phosphorylation and activation of ERK1/2. nih.gov This activation is dependent on the Gαi/o protein and involves the Gβγ subunit, which activates downstream signaling pathways including PI3-kinase. nih.gov Interestingly, in this cell line, the activation of ERK1/2 by the Y1 receptor was found to be independent of β-arrestin recruitment but required the transactivation of the insulin-like growth factor receptor (IGFR). nih.gov

In vascular smooth muscle cells, NPY-mediated mitogenesis involves the activation of both PKC and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which converge on the ERK1/2 signaling cascade. nih.gov The involvement of the MAPK pathway in the growth-modulating actions of NPY via the Y1 receptor has also been reported in prostate cancer cells. oup.com Furthermore, NPY activation of the Y5 receptor has been implicated in promoting cardiac hypertrophy through MAP kinase signaling. nih.gov

The concept of biased agonism, or functional selectivity, suggests that ligands can stabilize different conformational states of a receptor, leading to the preferential activation of a subset of downstream signaling pathways. nih.gov This phenomenon has been observed for NPY receptors.

For the human Y1 receptor, specific ligands have been developed that exhibit a bias towards the Gαi/o pathway over the recruitment of β-arrestin-3. nih.gov For example, a glycine-substituted NPY analog (G34-NPY) shows a significant bias for Gαi/o activation. nih.govnih.gov This biased signaling profile is associated with a prolonged localization of the receptor at the cell membrane, leading to enhanced and extended G protein signaling. nih.govnih.gov This suggests that the spatial and temporal aspects of receptor-effector interactions are critical for the signaling outcomes and can be modulated by biased agonists. nih.gov

Receptor Distribution and Expression Patterns

The diverse physiological functions of NPY are, in part, a reflection of the widespread and distinct distribution of its receptor subtypes throughout the central and peripheral nervous systems, as well as in various peripheral tissues. nih.govnih.gov

The Y1 receptor is expressed in the hypothalamus, hippocampus, neocortex, and thalamus. nih.gov Peripherally, it is found in adipose tissue, blood vessels, colon, kidney, adrenal gland, heart, and placenta. nih.gov

The Y2 receptor is predominantly expressed in hippocampal neurons, the thalamus, and the hypothalamus. nih.gov It is also found in parts of the peripheral nervous system and is often located on presynaptic neurons, where it regulates neurotransmitter release. nih.gov

The Y4 receptor is mainly expressed in the gastrointestinal tract, but also in the brain, pancreas, and prostate. nih.gov

The Y5 receptor expression is also found in various regions of the cardiovascular system. nih.gov

It is important to note that there can be significant species differences in the distribution patterns of NPY receptors. For instance, the guinea-pig brain shows a markedly different pattern of Y1 and Y2 receptor distribution compared to the rat brain, suggesting that these receptors may have different functional roles in the central nervous system of these species. bohrium.com

Distribution of Human Neuropeptide Y Receptors
Receptor SubtypeCentral Nervous SystemPeripheral Tissues
Y1Hypothalamus, hippocampus, neocortex, thalamusAdipose tissue, blood vessels, colon, kidney, adrenal gland, heart, placenta
Y2Hippocampus, thalamus, hypothalamusPeripheral nervous system (presynaptic)
Y4BrainGastrointestinal tract, pancreas, prostate
Y5-Cardiovascular system

Central Nervous System Distribution

Neuropeptide Y receptors are extensively distributed throughout the central nervous system (CNS), with particularly high concentrations in regions that govern essential homeostatic and behavioral functions. This widespread distribution underscores the critical role of NPY as a key neuromodulator in the brain. The differential expression of Y receptor subtypes across various brain structures allows for the precise regulation of neuronal activity and downstream physiological responses.

Hypothalamus: The hypothalamus is a key site for NPY synthesis and action, with high concentrations of NPY found here. oup.com This region expresses Y1, Y2, Y4, and Y5 receptors, which are involved in the regulation of energy balance and food intake. nih.gov The arcuate nucleus (ARC), a critical hypothalamic nucleus, has one of the highest concentrations of NPY, enabling it to modulate the release of various hypothalamic hormones. oup.com

Hippocampus: High concentrations of NPY synthesis and action are also observed in the hippocampus. oup.com The Y1 and Y2 receptors are the most abundantly expressed NPY receptors in the dentate gyrus of the hippocampus. nih.govresearchgate.net Y1 receptors are primarily postsynaptic, located on the dendrites of granule cells and some interneurons, while Y2 receptors are presynaptic and inhibit the release of glutamate (B1630785). nih.gov

Amygdala: The amygdala, a brain region crucial for emotional processing, shows expression of Y1, Y2, and Y5 receptors. nih.govunimi.it This distribution suggests a role for NPY in modulating anxiety and stress responses. wikipedia.org

Neocortex: The Y1 receptor subtype is expressed in the neocortex, indicating the involvement of NPY in higher cognitive functions. physiology.orgnih.gov

Thalamus: Expression of Y1 and Y2 receptors has been identified in the thalamus, a major relay center for sensory and motor signals. physiology.orgnih.gov

Dentate Gyrus: The dentate gyrus contains the most abundant expression of Y1 and Y2 receptors within the hippocampus. nih.govresearchgate.net Y1 receptors are found on granule cell dendrites, while Y2 receptors are located on mossy fibers in humans, monkeys, and mice. nih.gov

Arcuate Nucleus: As a major site of NPY synthesis, the arcuate nucleus has one of the highest concentrations of NPY in the brain. oup.com This allows NPY to regulate the neuroendocrine release of various hypothalamic hormones. oup.com

Table 1: Distribution of Neuropeptide Y Receptors in the Central Nervous System

Brain Region Receptor Subtypes Present
Hypothalamus Y1, Y2, Y4, Y5 nih.gov
Hippocampus Y1, Y2 nih.govresearchgate.net
Amygdala Y1, Y2, Y5 nih.govunimi.it
Neocortex Y1 physiology.orgnih.gov
Thalamus Y1, Y2 physiology.orgnih.gov
Dentate Gyrus Y1, Y2 nih.govresearchgate.net

| Arcuate Nucleus | High concentration of NPY receptors oup.com |

Peripheral Tissue Distribution

The physiological influence of neuropeptide Y extends beyond the central nervous system, with its receptors being widely distributed in various peripheral tissues. This peripheral expression is critical for mediating NPY's effects on cardiovascular function, metabolism, and the immune system.

Adipose Tissue: The Y1 receptor is present in adipose tissue, where NPY is involved in the growth of fat tissue. oup.comphysiology.orgnih.gov

Blood Vessels: Y1 receptors are expressed in blood vessels, where NPY acts as a potent vasoconstrictor. physiology.orgnih.govnih.gov

Colon: The colon expresses the Y1 receptor subtype. physiology.orgnih.gov

Kidney: Both Y1 and Y2 receptors are found in the kidney. physiology.orgnih.gov

Adrenal Gland: The adrenal gland is another site of Y1 receptor expression. physiology.orgnih.gov

Heart: The heart expresses both Y1 and Y2 receptors. researchgate.net

Placenta: The Y1 receptor has been identified in the placenta. physiology.orgnih.gov

Spleen: The spleen expresses Y1 and Y2 receptors, suggesting a role for NPY in immune modulation. nih.govresearchgate.net

Pancreas: The pancreas expresses Y1, Y2, and Y4 receptors. researchgate.netfrontiersin.orgnih.gov

Liver: The liver contains Y1, Y2, and Y5 receptors. researchgate.netnih.gov

Prostate: The prostate gland expresses Y1, Y2, Y4, and Y5 receptors. oup.comfrontiersin.orgnih.gov

Skeletal Muscle: Neuropeptide Y and its receptors, including the Y1 subtype, are present in skeletal muscle, where they are involved in the regulation of vasomotor tone. physiology.orgresearchgate.netnih.gov

Table 2: Distribution of Neuropeptide Y Receptors in Peripheral Tissues

Peripheral Tissue Receptor Subtypes Present
Adipose Tissue Y1 physiology.orgnih.gov
Blood Vessels Y1 physiology.orgnih.gov
Colon Y1 physiology.orgnih.gov
Kidney Y1, Y2 physiology.orgnih.gov
Adrenal Gland Y1 physiology.orgnih.gov
Heart Y1, Y2 researchgate.net
Placenta Y1 physiology.orgnih.gov
Spleen Y1, Y2 nih.govresearchgate.net
Pancreas Y1, Y2, Y4 researchgate.netfrontiersin.orgnih.gov
Liver Y1, Y2, Y5 researchgate.netnih.gov
Prostate Y1, Y2, Y4, Y5 oup.comfrontiersin.orgnih.gov

| Skeletal Muscle | Y1 and other NPY receptors physiology.orgresearchgate.netnih.gov |

Metabolic Regulation and Energy Homeostasis

Neuropeptide Y is a potent orexigenic peptide, meaning it stimulates appetite and food intake. kenhub.comnih.gov It plays a pivotal role in controlling food intake and body weight, primarily within the hypothalamus. kenhub.com The increased expression of NPY is observed in conditions of poor metabolic health, underscoring its involvement in energy balance regulation. kenhub.com NPY contributes to shifting the energy balance towards a positive state by increasing food intake and decreasing energy expenditure, partly by reducing thermogenesis in brown adipose tissue and promoting fat deposition in white adipose tissue. kenhub.comd-nb.info

Regulation of Food Intake and Appetite Stimulation (Y1R, Y5R)

The appetite-stimulating effects of NPY are primarily mediated by the Y1 and Y5 receptors. kenhub.comwikipedia.org Studies, largely in rodents, have demonstrated that activation of these receptors leads to increased food consumption. wikipedia.org For instance, the Y1 receptor is thought to be involved in the stimulation of feeding. wikipedia.orgwikipedia.org Similarly, the Y5 receptor has a known role in stimulating feeding. wikipedia.orgnih.gov Antagonists targeting the Y5 receptor, such as Lu AA-33810 and Velneperit, have shown anorectic effects in animal studies, further supporting the role of Y5R in appetite stimulation. wikipedia.orgwikipedia.org

Satiety and Appetite Inhibition (Y2R, Y4R)

In contrast to the Y1 and Y5 receptors, the Y2 and Y4 receptors appear to be involved in satiety and appetite inhibition. wikipedia.orgguidetopharmacology.org The Y2 receptor is often considered a presynaptic autoreceptor that inhibits the release of NPY, thereby acting to regulate food intake upon its activation. wikipedia.orgnih.gov Studies using selective Y2 antagonists, like BIIE-0246, have shown increased NPY release, suggesting the Y2 receptor's role in limiting further NPY release. wikipedia.orgwikipedia.org The Y4 receptor is preferentially activated by pancreatic polypeptide (PP), another peptide in the NPY family, and is also implicated in the control of satiety. kenhub.comnih.gov Agonists at both Y2R and Y4R, such as obinepitide, have been investigated for their potential to suppress appetite. embopress.org

Adipogenesis and Lipolysis

Neuropeptide Y also influences adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats). NPY promotes adipocyte differentiation and lipid accumulation, contributing to energy storage in adipose tissue. d-nb.info These effects are mainly mediated through NPY receptor subtypes 1 and 2. d-nb.info Research indicates that NPY plays a role in regulating adiposity by promoting energy storage in white adipose tissue and inhibiting the activation of brown adipose tissue in mammals. d-nb.inforesearchgate.net

Interactions with Leptin and Insulin (B600854) Signaling Pathways

The this compound system interacts with key peripheral signals involved in energy homeostasis, such as leptin and insulin. The hypothalamus, particularly the arcuate nucleus, serves as a crucial center for integrating peripheral metabolic signals with central regulatory pathways. d-nb.infofrontiersin.org NPY neurons are abundantly expressed in the arcuate nucleus and are positioned to integrate signals from peripheral tissues like adipose tissue and the gastrointestinal tract. d-nb.infofrontiersin.org Leptin, a hormone produced by adipocytes, signals energy sufficiency to the hypothalamus and generally inhibits the activity of orexigenic neurons, including those producing NPY. This creates a feedback loop between peripheral fat stores and the neuronal centers controlling food intake. kenhub.com While the direct interactions of this compound with insulin signaling pathways are complex and still under investigation in preclinical models, NPY's role in regulating glucose metabolism and its association with conditions like insulin resistance and diabetes in preclinical models suggest a significant interplay. wikipedia.orgresearchgate.net

Neurobiological Functions

Beyond its metabolic roles, the this compound system is heavily involved in modulating various neurobiological functions, particularly those related to stress and emotional behaviors.

Stress and Anxiety Modulation

Neuropeptide Y is widely recognized for its anxiolytic (anxiety-reducing) properties in preclinical studies. kenhub.commdpi.comnih.govresearchgate.netnih.govcore.ac.uknih.govunibo.it It is abundantly expressed in brain regions involved in regulating stress and emotional behaviors, including the limbic system, such as the amygdala and hippocampus. kenhub.comresearchgate.netcore.ac.uknih.govfrontiersin.org NPY is thought to counteract the actions of corticotropin-releasing hormone (CRH), a key mediator of the stress response. kenhub.com Preclinical studies largely support a role for NPY in promoting coping with stress. nih.gov The anxiolytic activity of NPY is primarily mediated by the Y1 receptor. kenhub.comresearchgate.netcore.ac.uknih.govnih.gov Studies have shown that the anxiolytic effects of NPY are absent in mice lacking the Y1 receptor, and Y1 receptor knockout mice often exhibit an anxiogenic phenotype. nih.gov While the role of the Y2 receptor in anxiety is less clear, with some conflicting reports, evidence suggests it may promote fear extinction. researchgate.netcore.ac.uknih.gov The Y5 receptor has also been implicated in anxiety modulation, with studies on Y5 antagonists showing anxiolytic effects in animal models. wikipedia.orgnih.gov

Anxiolytic Effects

Preclinical evidence consistently supports an anxiolytic, or anxiety-reducing, property of the this compound system. kenhub.comresearchgate.netnih.govnih.govkurvetx.combiorxiv.orgoup.comfrontiersin.orgscielo.brnih.gov Studies involving the administration of NPY or NPY receptor agonists directly into specific brain regions or intracerebroventricularly have shown reductions in anxiety-like behaviors in various animal models. nih.govbiorxiv.orgoup.comfrontiersin.org For instance, administering NPY or a Y1 receptor agonist into the periaqueductal gray (PAG) dose-dependently increased anxiolysis in preclinical anxiety tests. acs.org Conversely, blocking Y1 receptors in the PAG produced anxiogenic behaviors. acs.org Central administration of NPY has been shown to produce anxiolytic-like effects in animal anxiety models, with potency comparable to benzodiazepines in some cases, even after a single dose. biorxiv.orgoup.com Activation of the Y1 receptor subtype is most consistently associated with the anxiolytic effects of NPY in animals, particularly within the amygdala. nih.govkurvetx.comfrontiersin.org Y1-selective antagonists, such as BIBO3304 and BIBP3226, have been shown to block the anxiolytic effects of NPY in several paradigms. nih.gov Furthermore, Y1-deficient mice exhibit anxiogenic-like behaviors that show dependence on circadian rhythm and activity. nih.gov While Y1 receptor activation is primarily linked to anxiolysis, the role of other receptor subtypes is more complex and can be region-specific. Activation of Y2 receptors has been reported to be anxiogenic following ventricular administration or local injection into the basolateral amygdala in some studies, while blockade of Y2 receptors can produce anxiolytic-like effects. frontiersin.orgnih.gov Brain region-specific deletions of the Y2 receptor gene within the basolateral and central amygdala have generated an anxiolytic phenotype. frontiersin.org

Table 1: Preclinical Findings on NPY and Anxiety

EffectReceptor Subtype Primarily ImplicatedBrain Region(s) Involved (Preclinical)Key Findings
AnxiolyticY1Amygdala, Periaqueductal Gray (PAG)NPY or Y1 agonist administration reduces anxiety-like behaviors. nih.govkurvetx.comfrontiersin.orgacs.org
AnxiogenicY1 (blockade), Y2 (activation)PAG, Basolateral AmygdalaBlocking Y1 or activating Y2 can increase anxiety-like behaviors. frontiersin.orgacs.org
AnxiolyticY2 (blockade)Basolateral Amygdala, Central AmygdalaBlocking or deleting Y2 can reduce anxiety-like behaviors. frontiersin.orgnih.gov
Interaction with Hypothalamic-Pituitary-Adrenal (HPA) Axis

The this compound system interacts with the hypothalamic-pituitary-adrenal (HPA) axis, a major stress response pathway. kenhub.comnih.govscielo.br NPY is involved in the modulation of the stress response and coping, often counteracting the behavioral consequences of stress and anxiety to maintain emotional homeostasis. kenhub.combiorxiv.orgnih.govfrontiersin.org NPY has been shown to counteract the actions of corticotropin-releasing hormone (CRH), a key neuropeptide in the HPA axis known for its anxiogenic and stress-promoting effects. kenhub.comnih.govfrontiersin.orgfrontiersin.org NPY and CRH co-localize in stress-regulatory regions such as the amygdala and hypothalamus. nih.govnih.gov Direct injection of NPY into the amygdala before a CRH agonist has been shown to significantly block the development of avoidance behavior in preclinical tests, suggesting NPY's anxiolytic effects oppose those of CRH. nih.gov NPY can hyperpolarize principal cells in the amygdala, while CRH exhibits an opposite effect, leading to depolarized responses. nih.gov This interplay between NPY and CRH is considered crucial for regulating emotional state and resilience to stress. frontiersin.org Studies have also indicated that NPY can modulate HPA axis activation by inhibiting ACTH and cortisol release in both animals and humans. scielo.br

Table 2: NPY System Interaction with the HPA Axis (Preclinical)

Interaction AspectNPY EffectCounterpart/Axis ComponentOutcome
Stress Response ModulationCounteracts stress and anxiety consequences. kenhub.combiorxiv.orgnih.govfrontiersin.orgStressorsMaintenance of emotional homeostasis and resilience. nih.govfrontiersin.org
CRH InteractionOpposes actions of CRH. kenhub.comnih.govfrontiersin.orgfrontiersin.orgCorticotropin-Releasing Hormone (CRH)Blocks CRH-induced anxiogenic/stress behaviors. nih.govfrontiersin.org
Hormone ReleaseInhibits ACTH and cortisol release. scielo.brACTH, CortisolModulation of HPA axis activation. scielo.br
Regional Brain Involvement (Amygdala, Hippocampus)

The amygdala and hippocampus are key brain regions where the this compound system, particularly NPY and its receptors, is highly expressed and plays crucial roles in mediating its physiological effects, especially those related to emotional regulation, stress, learning, and memory. kenhub.comresearchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.orgnih.govoup.comfrontiersin.orgnih.govfrontiersin.orgmdpi.comyoutube.commdpi.comfrontiersin.orgnih.govunc.edu

In the amygdala, NPY is involved in the modulation of fear and anxiety. researchgate.netnih.govfrontiersin.org Preliminary evidence suggests that NPY modulates fear primarily by activating Y1 and Y2 receptors in the basolateral and central amygdala, respectively. researchgate.net In the basolateral amygdala, NPY signaling via Y1 receptors can suppress neuronal activity. researchgate.net In the central extended amygdala, NPY has been shown to reduce the frequency of inhibitory and excitatory postsynaptic currents. researchgate.net Direct intra-amygdalar administration of NPY has been shown to attenuate anxiety in preclinical tests. nih.gov Repeated administration of NPY in the basolateral amygdala can promote resilience to stress-evoked social anxiety. nih.gov Evidence from site-selective ablation of the Y2 gene in the amygdala further supports a regulatory role in the presynaptic release of NPY and GABA. nih.gov

The hippocampus, a region critical for learning and memory, also has high concentrations of NPY, primarily produced by GABAergic interneurons. frontiersin.org NPY in the hippocampus is involved in learning and memory processes. researchgate.netmdpi.com Studies have shown that NPY can influence hippocampus-dependent learning and memory in animal models via the activation of Y1 and Y2 receptors. mdpi.com The Y1 receptor has been shown to play an important role in cognitive impairment in animal models, with NPY and Y1 receptor agonists improving memory, while a Y1 antagonist had the opposite effect. mdpi.com NPY also has neuroprotective effects in hippocampal cells against excitotoxicity. bohrium.commdpi.com

Table 3: Regional Brain Involvement of the NPY System (Preclinical)

Brain RegionPrimary NPY Receptor Subtypes ExpressedKey Physiological/Behavioral Roles Mediated by NPYPreclinical Findings
AmygdalaY1, Y2, Y5Fear, Anxiety, Stress Response, Emotional RegulationNPY administration reduces anxiety; Y1 activation is anxiolytic; Y2 activation can be anxiogenic/anxiolytic depending on region; Involved in stress resilience. kenhub.comresearchgate.netmdpi.comnih.govoup.comfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govunc.edu
HippocampusY1, Y2, Y5Learning, Memory, Cognition, Mood RegulationNPY influences learning and memory; Y1 receptors important for cognitive function; NPY has neuroprotective effects. kenhub.comresearchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.orgnih.govmdpi.comyoutube.commdpi.comfrontiersin.org

Mood and Depressive-like Behaviors

Preclinical studies suggest a link between the this compound system and mood regulation, particularly in the context of depressive-like behaviors. mdpi.combohrium.commdpi.comnih.govnih.govyoutube.comfrontiersin.orgnih.govoup.combohrium.commdpi.comnih.gov Alterations in NPY levels have been observed in animal models of depression and post-traumatic stress disorder (PTSD). youtube.comoup.combohrium.com Decreased NPY expression has been noted in the brains of animal models of depression and PTSD, and treatments with antidepressant effects have been shown to reverse these decreases. youtube.comoup.combohrium.com Transgenic rodents with increased NPY expression have been linked to reduced depression and anxiety-like behaviors. nih.gov Central administration of NPY has consistently demonstrated antidepressant-like effects in rodents, rescuing altered behaviors in models of depression and PTSD. oup.com Intranasal administration of NPY has also been shown to reduce depressive-like behavior in rodent models. mdpi.comfrontiersin.org Studies using the forced swimming test (FST), a common preclinical model for assessing depressive-like behavior, have shown that NPY administration or activation of specific NPY receptors can reduce immobility (a measure of behavioral despair) and increase active coping strategies like swimming. mdpi.com Activation of Y1 receptors, specifically, has been implicated in mediating the antidepressant-like actions of NPY. mdpi.comfrontiersin.org While Y1 receptor activation appears sufficient to control or stop depressed behavior in some models, the Y2 receptor agonist NPY 3-36 was unable to prevent this behavior in one study. mdpi.com There is also evidence of sex differences in NPY expression and the effectiveness of NPY administration in preventing stress-triggered depressive-like behaviors in preclinical models. frontiersin.org

Table 4: NPY System and Depressive-like Behaviors (Preclinical)

AspectPreclinical Findings
NPY Levels in Depression ModelsDecreased NPY expression observed in brain regions of animal models of depression and PTSD. youtube.comoup.combohrium.com
Effect of Antidepressant TreatmentsConventional antidepressant treatments can increase NPY expression in preclinical samples. nih.govyoutube.combohrium.com
Effect of NPY AdministrationCentral or intranasal NPY administration rescues altered behavior and shows antidepressant-like effects in rodent models. mdpi.comfrontiersin.orgoup.com
Receptor InvolvementY1 receptor activation is implicated in mediating antidepressant-like effects. mdpi.comfrontiersin.org
Behavioral TestsNPY system modulation affects performance in tests like the forced swimming test, indicating reduced depressive-like behavior. mdpi.comfrontiersin.org

Learning, Memory, and Cognition

The this compound system is involved in the regulation of learning, memory, and cognition, with preclinical studies highlighting its influence on these processes, particularly in brain regions like the hippocampus. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.commdpi.comnih.gov NPY is widely distributed in brain regions responsible for learning and memory processes, including the hippocampus, amygdala, and cerebral cortex. frontiersin.orgnih.govnih.gov Studies have shown that NPY can influence hippocampus-dependent learning and memory in animal models. mdpi.com This influence appears to be mediated, at least in part, through the activation of Y1 and Y2 receptors. mdpi.com Preclinical research suggests that the Y1 receptor plays a significant role in cognitive function, as its activation by NPY or Y1 receptor agonists has been shown to improve memory impairment in animal models of cognitive deficits. mdpi.com Conversely, blockade of the Y1 receptor has been shown to have the opposite effect on memory. mdpi.com The NPY system also interacts with other neurotransmitter systems involved in learning and memory, such as cholinergic, glutamatergic, dopaminergic, and GABAergic pathways. nih.gov While the precise mechanisms are still being elucidated, preclinical data indicate that modulating the NPY system, particularly targeting Y1 and Y2 receptors, holds potential for influencing cognitive processes. bohrium.comnih.gov

Table 5: NPY System and Learning, Memory, and Cognition (Preclinical)

Cognitive ProcessBrain Regions Involved (Preclinical)Primary NPY Receptor Subtypes ImplicatedPreclinical Findings
LearningHippocampus, Amygdala, CortexY1, Y2NPY influences hippocampus-dependent learning. researchgate.netfrontiersin.orgmdpi.comnih.gov
MemoryHippocampus, Amygdala, CortexY1, Y2NPY affects memory processes; Y1 receptor activation improves memory in models of cognitive impairment. frontiersin.orgmdpi.comnih.gov
CognitionVarious cortical and subcortical areasY1, Y2, Y5NPY system is involved in overall cognitive function. kenhub.commdpi.comnih.gov

Circadian Rhythm Regulation

The this compound system has been implicated in the regulation of circadian rhythms, the body's natural sleep-wake cycle. kenhub.comresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com While the precise mechanisms are still under investigation in preclinical settings, NPY expression and receptor distribution in brain regions associated with circadian timing, such as the hypothalamus, suggest a role in this process. kenhub.com Studies have noted that anxiogenic-like behaviors observed in Y1-deficient mice can be dependent on circadian rhythm and activity, indirectly suggesting an involvement of the NPY system in regulating behaviors tied to the light-dark cycle. nih.gov Further preclinical research is needed to fully elucidate the specific ways in which the this compound system influences circadian timing and its potential implications for sleep-wake disturbances.

Table 6: NPY System and Circadian Rhythm Regulation (Preclinical)

Aspect of RegulationBrain Regions Potentially Involved (Preclinical)Preclinical Findings
Circadian TimingHypothalamusImplicated in regulation; Y1 receptor deficiency affects behaviors based on rhythm. kenhub.comnih.gov
Sleep-Wake CycleHypothalamusPotential influence on sleep-wake patterns. kenhub.com

Alcohol Consumption and Dependence

Preclinical studies have strongly implicated the this compound system in the regulation of alcohol consumption and the development of alcohol dependence. embopress.orgresearchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.govunc.edunih.govwustl.eduucsd.edunih.gov A malfunctioning NPY system has been linked to increased alcohol consumption and dependence in animal models. wustl.edufrontiersin.org Neuropharmacological and neuroanatomical studies in animals have shown that the NPY system is dysregulated in limbic areas related to stress and in behavioral models of excessive alcohol drinking. wustl.edu Animals with NPY gene knockout have been observed to drink more alcohol than wild-type controls. wustl.edu Conversely, administering NPY intracerebroventricularly has been shown to decrease alcohol intake in rats selectively bred for high ethanol (B145695) preference. wustl.edu

The effects of NPY on alcohol-related behaviors are thought to involve its modulation of excitatory and inhibitory transmission, particularly in the amygdala and surrounding regions. frontiersin.org Chronic NPY treatment has been shown to block excessive alcohol drinking associated with the development of alcohol dependence and suppress increases in alcohol drinking in non-dependent animals. nih.gov NPY appears to oppose the effects of alcohol on GABA release in the amygdala and can block the transition to alcohol dependence in preclinical models. nih.gov This effect may be mediated, at least in part, by the activation of presynaptic Y2 receptors. nih.gov

Infusion of NPY, a Y1 receptor agonist, and a Y2 receptor antagonist into the central and extended amygdala has significantly reduced alcohol consumption and binge-like ethanol drinking in rodents. researchgate.netunc.edunih.gov Binge alcohol drinking has been associated with reduced NPY levels in the extended amygdala and medial prefrontal cortex in mice. unc.edu Compounds that activate Y1 receptors have been shown to blunt binge alcohol drinking when infused into the central nucleus of the amygdala and bed nucleus of the stria terminalis. unc.edu Chemogenetic silencing of Y1R+ neurons originating from the medial prefrontal cortex and projecting to the basolateral amygdala has also been shown to blunt binge alcohol intake. unc.edu These findings highlight the NPY system, particularly NPY signaling in the extended amygdala and prefrontal cortex, as a potential target for interventions aimed at reducing excessive alcohol consumption and treating alcohol dependence. researchgate.netnih.govunc.edunih.govfrontiersin.org

Table 7: NPY System and Alcohol Consumption/Dependence (Preclinical)

AspectBrain Regions Involved (Preclinical)Primary NPY Receptor Subtypes ImplicatedPreclinical Findings
Alcohol Intake ModulationAmygdala (Central, Basolateral, Extended), Hypothalamus, Medial Prefrontal Cortex, Bed Nucleus of the Stria Terminalis (BNST)Y1, Y2, Y5NPY knockout increases intake; NPY administration decreases intake; NPY opposes alcohol effects on GABA in amygdala; Y1 agonists and Y2 antagonists reduce consumption. researchgate.netmdpi.comnih.govunc.edunih.govwustl.edunih.govfrontiersin.org
Alcohol Dependence DevelopmentExtended Amygdala, Central AmygdalaY2Chronic NPY treatment blocks excessive drinking associated with dependence; NPY blocks transition to dependence. nih.gov
Binge DrinkingExtended Amygdala, Medial Prefrontal Cortex, CeA, BNSTY1, Y2Binge drinking reduces NPY levels; Y1 agonists and Y2 antagonists blunt binge drinking. unc.edu
Stress/Anxiety in AlcoholismLimbic areas, AmygdalaY1, Y2NPY system dysregulation linked to stress/anxiety in animal models of excessive drinking; NPY counteracts withdrawal-related anxiety. researchgate.netfrontiersin.orgwustl.edu

Seizure Susceptibility and Epilepsy Modulation

Research indicates that the this compound system acts as an endogenous anticonvulsant, primarily through the actions of NPY on specific receptor subtypes. Overexpression of NPY in the brain, often achieved through viral vector delivery in animal models, has been shown to suppress seizures and decrease susceptibility to epileptogenesis. Conversely, the absence of NPY in knockout mice increases their susceptibility to seizures.

The anti-epileptic effects of NPY are thought to be predominantly mediated via the activation of Y2 and Y5 receptors. Studies in the hippocampus, a brain region critically involved in temporal lobe epilepsy, suggest that Y2 receptors play a primary role in the seizure-suppressant effects of NPY, likely by inhibiting glutamate release from principal neurons. Y5 receptors may also contribute to these effects, particularly outside the hippocampus.

In contrast to the inhibitory roles of Y2 and Y5 receptors, evidence suggests that Y1 receptors may have pro-epileptic effects. Studies have shown that overexpression of Y1 receptors in an animal model of epilepsy increased susceptibility to seizures. Furthermore, a reduced density of Y1 receptors has been observed in human patients with hippocampal sclerosis, a common feature of temporal lobe epilepsy.

Preclinical data supports the potential of NPY-based gene therapy as a novel approach for treating epilepsy, particularly pharmacoresistant forms. Combining the overexpression of NPY and its anti-epileptic receptor Y2 in the hippocampus has shown superior seizure-suppressant effects compared to single transgene expression.

Neurogenesis and Neuroprotection

The this compound system is implicated in regulating neurogenesis and providing neuroprotection in the central nervous system. NPY has been indicated as playing an important role in neurogenesis in various parts of the brain, including the dentate gyrus and the sub-ventricular zone. These regions are key neurogenic niches in the adult brain.

Studies have shown that NPY and its receptors are involved in the proliferation of neural precursor cells. For instance, in a mouse model of Alzheimer's disease, delivery of NPY fused to a brain transport peptide reversed neurodegenerative pathology and significantly increased the proliferation of neural precursor cells in the subgranular zone of the hippocampus. This effect appeared to involve signaling through both Y1 and Y2 receptors.

NPY may also exert neuroprotective effects against excitotoxicity, a process implicated in various neurological disorders. Through the activation of Y2 and Y5 receptors, NPY can reduce glutamate excitotoxicity and protect hippocampal and cortical cells from damage. This neuroprotective action may be mediated by the activation of intracellular signaling pathways involving protein kinase A and p38K. Additionally, NPY may attenuate oxidative stress through the modulation of Y1 and Y2 receptors.

The involvement of NPY and its receptors in neurogenesis and neuroprotection highlights their potential as therapeutic targets for neurodegenerative disorders and conditions involving neuronal damage.

Olfactory System Development

Preclinical research suggests a role for the this compound system in the development of the olfactory system. NPY is expressed in olfactory ensheathing cells, a type of glial cell that surrounds the axons of olfactory sensory neurons as they project from the olfactory epithelium to the olfactory bulb.

Studies examining NPY expression during prenatal development of the olfactory system in rodents have detected NPY-like immunoreactivity and mRNA expression in the olfactory nerve layer of the olfactory bulb at early embryonic stages. This expression occurs before the maturation of olfactory sensory neurons and the formation of the glomerular layer, suggesting a potential involvement of NPY in the guidance, growth, or maturation of olfactory sensory axons.

Furthermore, NPY appears to play a role in the proliferation of olfactory neuronal precursor cells. Blocking NPY effects through selective knockout of the Y1 receptor has been shown to reduce olfactory neuronal precursor proliferation, potentially leading to a moderate impairment of olfactory function. NPY is also involved in the permanent renewal of olfactory sensory neurons from basal cells in the adult.

These findings indicate that the this compound system contributes to the structural development and ongoing neurogenesis within the olfactory system.

Pain Transmission

The this compound system is involved in modulating pain transmission, with preclinical studies indicating an inhibitory role for NPY in both acute and chronic pain. Research over several decades has implicated NPY at the spinal cord as a potent inhibitor of pain signaling.

The anti-nociceptive effects of NPY in the spinal cord appear to be primarily mediated by Y1 receptors located on specific interneurons. Activation of spinal cord NPY Y1 receptors reduces mechanical and cold allodynia in animal models of neuropathic pain. These Y1-expressing interneurons in the spinal dorsal horn represent a potential pharmacotherapeutic target for the treatment of neuropathic pain.

Intrathecal administration of Y1 agonists has been shown to effectively reduce behavioral signs of neuropathic pain in animal models, and this effect can be reversed by Y1-selective antagonists. This further supports the role of Y1 receptors on spinal interneurons in mediating the anti-hyperalgesic effects of NPY.

Skeletal System Regulation and Bone Metabolism

The this compound system has emerged as a significant regulator of bone metabolism, influencing both bone formation and resorption processes. NPY and its receptors are present in bone tissue, including osteoblasts, osteocytes, and bone marrow stromal cells, as well as in the nervous system components that innervate bone.

Influence on Bone Formation and Resorption

Studies have demonstrated that NPY can influence the balance between bone formation, carried out by osteoblasts, and bone resorption, mediated by osteoclasts. The effects of NPY on bone metabolism appear to be complex and receptor-dependent.

Preclinical evidence suggests that NPY signaling, particularly through Y1 receptors, can negatively regulate bone mass. Germline deletion of Y1 receptors in mice results in a high bone mass phenotype with elevated osteoblast activity and bone formation. Conversely, increased NPY and Y1 receptor expression in bone tissue has been correlated with reduced bone volume fraction in osteoporotic subjects and animal models.

The influence of NPY on bone resorption is less straightforward and may involve both central and peripheral mechanisms. Some studies suggest that NPY may facilitate bone resorption through Y1 receptors by elevating the RANKL/OPG ratio, a key regulator of osteoclastogenesis. However, other research indicates that NPY can reduce osteoclast number and ameliorate low bone density in osteoporosis models, potentially by mobilizing hematopoietic stem/progenitor cells.

Hypothalamic NPY has also been shown to influence bone density, with some studies suggesting that increased hypothalamic NPY can lead to decreased bone density. This central regulation may involve Y2 receptors.

Roles of Y1R and Y2R in Osteoblast and Osteoclast Activity

The Y1 and Y2 receptors are the most studied NPY receptor subtypes in the context of bone metabolism, exhibiting distinct roles in regulating osteoblast and osteoclast activity.

Y1 Receptor (Y1R): Y1R is expressed in osteoblastic cells, bone marrow stromal cells (BMSCs), and osteocytes. Studies consistently indicate that Y1R signaling inhibits osteoblast activity and bone formation. Genetic deletion or pharmacological antagonism of Y1R leads to increased osteoblast differentiation, proliferation, and mineralization. This inhibitory effect of NPY-Y1R signaling on osteoblast differentiation in BMSCs may occur via the cAMP/PKA/CREB pathway.

Y2 Receptor (Y2R): Unlike Y1R, Y2R is primarily expressed in the central nervous system, particularly in the hypothalamus, and its expression on bone cells is generally reported as low or absent. However, central Y2R signaling significantly impacts bone metabolism. Hypothalamic Y2R knockout mice exhibit increased bone density and enhanced osteoblast activity. This suggests a catabolic role for central Y2R in stimulating bone formation, possibly through indirect mechanisms involving the regulation of sympathetic outflow to bone.

Furthermore, central Y2R signaling may influence bone homeostasis by regulating the expression of Y1R in osteoblasts, suggesting a complex interplay between these two receptor subtypes in controlling bone mass.

While Y1R appears to directly inhibit bone formation at the local bone tissue level, central Y2R seems to exert a broader regulatory influence on bone metabolism, potentially impacting both osteoblast and osteoclast activity through neuroendocrine pathways.

Receptor SubtypePrimary Location (Bone Context)Influence on OsteoblastsInfluence on OsteoclastsOverall Effect on Bone Mass (Preclinical)
Y1ROsteoblasts, BMSCs, OsteocytesInhibits activity, differentiation, and formation.May facilitate resorption (via RANKL/OPG ratio).Decreased bone mass (when activated). Increased bone mass (when inhibited/deleted).
Y2RPrimarily CNS (Hypothalamus), low/absent on bone cells.Increases activity (via central signaling).Reduces number (via central signaling). May facilitate resorption (via central signaling).Increased bone density (when deleted centrally).

Cardiovascular System Influence

NPY is abundantly found in sympathetic nerve endings surrounding the vasculature and in neurons supplying the heart. nih.govfrontiersin.org It acts as a sympathetic co-transmitter, often released alongside norepinephrine (B1679862) (NE). frontiersin.orgnih.gov The NPY system's influence on the cardiovascular system is complex, involving both direct actions and modulation of other vasoactive substances. frontiersin.orgpnas.org

Blood Pressure Regulation

The role of NPY in blood pressure regulation is a subject of ongoing research. While some studies in rodents suggest that NPY may not be critical for maintaining basal blood pressure, others support its involvement even at rest. nih.govphysiology.org Human studies indicate that NPY is released during conditions of high sympathetic nervous system discharge, such as exercise, hypoxia, cold exposure, and circulatory shock. frontiersin.orgnih.gov This suggests that NPY may play a more prominent role in blood pressure regulation during periods of significant stress. nih.gov

Elevated NPY levels have been observed in various hypertensive conditions, including preeclampsia in humans and rodent models. frontiersin.orgscielo.br In spontaneously hypertensive rats, increased sympathetic activity precedes the onset of hypertension and is associated with elevated NPY levels. frontiersin.orgnih.gov Research suggests that NPY can contribute to hypertension-induced cardiac hypertrophy. nih.govfrontiersin.org

Studies using Y1 receptor knockout mice, which exhibit normal basal blood pressure, initially suggested a limited role for NPY in baseline blood pressure maintenance. nih.gov However, more recent human studies provide support for the idea that NPY is released under basal conditions and contributes to blood pressure regulation. physiology.org For instance, one study found that NPY was associated with increases in mean arterial pressure in humans. physiology.org

The interaction between NPY and other systems also influences blood pressure. Inhibiting the enzyme dipeptidyl peptidase-4 (DPP4), which degrades NPY, has been shown to potentiate NPY-induced vasoconstriction in humans, particularly when the renin-angiotensin-aldosterone system is inhibited. ahajournals.org

Gastrointestinal System Dynamics

The NPY system is involved in regulating various aspects of gastrointestinal function, including motility and inflammation. NPY is present in enteric neurons, primary afferent neurons, and sympathetic neurons that innervate the digestive tract. nih.gov

Regulation of GI Transit

NPY and related peptides, such as peptide YY (PYY), are known to influence gastrointestinal motility and secretion. nih.govfrontiersin.org In the digestive tract, NPY and PYY generally exert inhibitory effects on gastrointestinal motility and electrolyte secretion. nih.gov This inhibitory action can modify the signals sent to the brain. nih.gov

Research indicates that NPY can have complex effects on GI transit depending on the location of action and the receptors involved. For example, centrally administered NPY in rats has been shown to inhibit gastric emptying and stimulate colonic transit. nih.gov In contrast, peripheral NPY may counterbalance these central effects. nih.gov Studies using NPY knockout mice have revealed gender-dependent susceptibility to stress-induced GI responses, suggesting a role for NPY in these processes. nih.gov

Specific NPY receptors mediate different effects on GI transit. Activation of Y2 receptors has been implicated in inhibiting transit. nih.gov In the paraventricular nucleus of the hypothalamus, microinjection of NPY or Y1 and Y2 receptor agonists stimulated colonic transit in rats, with Y1 receptor agonists being more effective. nih.gov This effect was dependent on central corticotropin-releasing factor (CRF) and peripheral cholinergic pathways. nih.gov

In diabetic rats, decreased levels of NPY have been associated with gastroparesis, a condition characterized by delayed gastric emptying. gastrores.org Studies in these models have also examined the expression of NPY receptors, finding increased levels of NPY-Y1 expression in diabetic rats, which might potentially protect against further gastric motility complications. gastrores.org

Role in Inflammatory Bowel Disease Models

Emerging evidence highlights a significant role for the NPY system in the immunopathology of inflammatory bowel disease (IBD). yakhak.orgfrontiersin.org NPY is considered a potent immunomodulator, facilitating crosstalk between the nervous and immune systems in the gut. yakhak.orgfrontiersin.org

Studies in both animal models of colitis and human IBD patients have shown alterations in NPY levels and receptor expression. In mouse models of dextran (B179266) sodium sulphate (DSS) and Salmonella typhimurium (S.T.) induced colitis, colonic expression of NPY is increased. yakhak.orgplos.org NPY-positive nerve fibers in the inflamed colon are also increased. yakhak.org While some clinical studies have reported higher plasma NPY levels in IBD patients, others have found slightly lower or similar levels compared to healthy controls, indicating a need for further research to clarify systemic NPY changes in human IBD. yakhak.org

The NPY system appears to play a pro-inflammatory role in colitis. yakhak.orgresearchgate.net Genetic deletion or reduction of the NPY gene in mice attenuates the severity of intestinal inflammation in DSS-induced colitis models, reducing body weight loss, disease activity, histological deterioration, and myeloperoxidase accumulation. yakhak.orgplos.org Similarly, NPY knockout mice show reduced inflammation during S.T. infection. yakhak.orgplos.org

Targeting NPY signaling, particularly the Y1 receptor, has shown potential as a therapeutic strategy in preclinical models of IBD. yakhak.orgoup.com Intracolonic administration of NPY1R and NPY2R receptor antagonists has been shown to reduce intestinal inflammation in mouse models of colitis and cytokine release from human IBD biopsies ex vivo. oup.com

The pro-inflammatory effects of NPY in the gut may involve interactions with immune cells and the modulation of other inflammatory mediators. NPY can affect both innate and adaptive immune cells and has been shown to enhance neuronal nitric oxide synthase (nNOS), which is associated with oxidative stress in colitis models. frontiersin.orgplos.org There is also evidence of crosstalk between NPY and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) during gut inflammation. frontiersin.orgoup.com

Developmental Neurobiology of the this compound System

The NPY system is widely distributed in the central and peripheral nervous systems and plays roles in various neurobiological processes beyond those related to cardiovascular and gastrointestinal function. researchgate.netabbexa.comcusabio.com While the provided search results primarily focus on the physiological roles in adults and disease models, they also touch upon the presence and potential developmental aspects of the NPY system.

This compound is the precursor molecule from which NPY is formed through post-translational processing. researchgate.netresearchgate.net NPY is present in the brain in various locations, including the hypothalamus and hippocampus, and is involved in processes such as feeding behavior, anxiety, memory processing, cognition, and circadian rhythms. researchgate.netfrontiersin.orgwikipedia.org The expression of NPY and its receptors in the nervous system undergoes changes during development. For instance, studies have examined the expression of NPY and its receptors (Y1R, Y2R, and Y5R) in the heart tissue and intramural cardiac ganglia of rats at different postnatal ages. researchgate.net

The NPY system's involvement in developmental neurobiology extends to its potential trophic roles. NPY has been suggested to play a trophic role in the nervous and vascular systems. researchgate.net This trophic property could contribute to processes like cardiovascular remodeling. researchgate.netresearchgate.net

A polymorphism in the NPY gene resulting in a leucine-to-proline change in the signal peptide has been associated with various metabolic and cardiovascular diseases, suggesting a genetic influence on the NPY system's function that could have developmental origins. abbexa.comcusabio.commybiosource.com

The precise roles of this compound and its processing into NPY during neural development require further detailed investigation. However, the widespread distribution of NPY and its receptors in the developing nervous system and their involvement in fundamental processes point to a significant role for the this compound system in developmental neurobiology.

Expression Patterns in Fetal and Postnatal Brain

Studies in developing brains have revealed distinct expression patterns of NPY. In the mouse brain, quantitative analysis has shown that NPY levels are significantly elevated after birth, specifically at postnatal day 2 (P2), compared to the embryonic stage (E16). This drastic increase at P2, reaching 11.02 pmol/g-brain compared to approximately 1.92 pmol/g-brain at E16, is noted as occurring during a critical period for the formation of NPY neural circuits. NPY is present in most cerebral cortical areas during both fetal and postnatal development.

Research in the human angular bundle, a white matter fascicle in the parahippocampal gyrus, indicates the presence of NPY peptidergic populations prenatally and postnatally. The highest density of these NPY-immunoreactive neurons in the angular bundle is observed around birth and in the ensuing weeks. Following this peak, the density of NPY-positive neurons decreases with increasing age, showing a substantial reduction after two years of age.

In the rodent subventricular zone (SVZ), high levels of NPY are found during embryonic days 13 and 14, a period of peak cellular proliferation. In the adult brain, the density of NPY-positive fibers increases markedly around the SVZ. Within the hypothalamus of rats, arcuate-NPY fibers are present throughout the hypothalamus at birth, with a dynamic change in these projections and in Y1 receptor expression occurring during the first two postnatal weeks, highlighting this as a potentially critical period for the development of hypothalamic feeding circuits.

Developmental Stage (Mouse Brain)NPY Level (pmol/g-brain)
Embryonic Day 16 (E16)~1.92
Postnatal Day 2 (P2)11.02

Data derived from quantitative analysis in mouse brains.

Immunohistochemistry studies have also shown differential localization of NPY and its precursor intermediate, C-terminal glycine-extended NPY (NPY-Gly), in the hypothalamus during development. NPY is localized in the arcuate nucleus, while NPY-Gly is found in the pars tuberalis from the fetal stage through adulthood.

Formation of NPY Neural Circuits

The postnatal period is crucial for the formation of NPY neural circuits, particularly in regions like the hypothalamus. In altricial rodents, the development of hypothalamic neuronal circuits, including the formation of functional synapses and axonal projections, continues during the first two postnatal weeks. Orexigenic neurons in the arcuate nucleus (ARC) primarily release NPY and agouti-related peptide (AgRP) and project to various hypothalamic regions, such as the paraventricular nucleus (PVN), dorsomedial hypothalamus (DMH), perifornical area, lateral hypothalamus (LH), and medial preoptic area. The postnatal ontogeny of these arcuate-NPY/AgRP fibers and their projections has been studied in detail, indicating a dynamic developmental process.

Beyond the hypothalamus, NPY neurons also contribute to local circuits in other brain regions. For instance, NPY neurons have been shown to form local inhibitory circuits in the inferior colliculus. The expression of NPY in the inferior colliculus appears to be dynamically regulated, potentially by developmental states.

It is important to note that while NPY is synthesized throughout the brain, neurons expressing NPY in one region may not have anatomical or functional connections with NPY neurons in other regions, suggesting regional specificity in the organization of NPY-containing circuits. The formation and maturation of these diverse NPY circuits are fundamental to their roles in regulating various physiological functions.

Interaction with Other Neuropeptide Systems

The this compound system engages in complex interactions with other neuropeptide systems and neurotransmitters, contributing to its diverse physiological effects. NPY is frequently co-localized and co-released with other neurotransmitters, notably norepinephrine, especially from sympathetic neurons. This co-release allows for coordinated modulation of target tissues. NPY can also exert a presynaptic effect, inhibiting the release of norepinephrine.

In the central nervous system, NPY interacts with various neuronal populations and signaling pathways. For example, NPY neurons in the hypothalamus interact with proopiomelanocortin (POMC) neurons, which are involved in regulating appetite. NPY also interacts with corticotropin-releasing factor (CRF), showing a biphasic effect on stress-related behaviors in the basolateral amygdala.

Interactions with fast-acting amino acid transmitters like GABA and glutamate are also critical to NPY's neuromodulatory roles. In the hippocampus, NPY can inhibit glutamate release from excitatory CA3 neurons. In the central extended amygdala, NPY is suggested to modulate fear processing, potentially interacting with GABAergic neurons. AgRP/NPY neurons projecting to oxytocin (B344502) neurons in the PVN are crucial for stimulating feeding, with both NPY and GABA contributing to the inhibition of these oxytocin cells.

The actions of NPY are mediated through its receptors, which are G-protein coupled receptors genecards.orgnih.govtcmsp-e.comguidetopharmacology.org. The Y2 receptor, in particular, is often localized presynaptically and functions as an autoreceptor, inhibiting the release of NPY and other neurotransmitters guidetopharmacology.org. NPY has also been reported to interact with other types of receptors, such as the sigma receptor nih.gov. The intricate interplay between NPY, its receptors, and other neurochemical systems underscores the complexity of its physiological functions.

Advanced Research Methodologies and Models

In Vitro Systems for Proneuropeptide Y Processing and Function

In vitro systems provide controlled environments to study the cellular and molecular mechanisms involved in this compound processing and its subsequent functions. These systems allow for detailed analysis of enzyme activity, protein-protein interactions, and the effects of various factors on the processing pathway.

Cell Culture Models

Various cell lines are employed as in vitro models to study this compound processing and the activity of the enzymes involved. These models offer different cellular contexts, reflecting the diverse tissues where NPY is expressed and processed.

Neuro2A (N2A) Cells: This murine neuroblastoma cell line is used to study the processing of neuropeptide precursors. Neuro2A cells have been shown to express this compound and process transfected pro-opiomelanocortin (POMC), although the processing pattern may differ from that observed in pituitary tissue due to variations in the complement of processing enzymes. umich.edu When coexpressed with this compound using a vaccinia virus system, Neuro2A cells are capable of generating mature NPY, mediated by prohormone convertase 1/3 (PC1/3) and PC2. acs.orgnih.govresearchgate.net

NIH 3T3 Cells: These fibroblast-like cells are often used as a prototype for constitutive secretion. acs.orgnih.govresearchgate.netubigene.us Studies using a vaccinia virus expression system to coexpress this compound with prohormone convertases in NIH 3T3 cells have shown that only PC1/3 is able to generate NPY in this cell line, while furin and PACE4 are unable to process ProNPY. acs.orgnih.govresearchgate.net

AtT-20 Cells: This mouse anterior pituitary corticotrope cell line endogenously expresses PC1 and POMC and possesses a regulated secretory pathway. jneurosci.orgresearchgate.netnih.govresearchgate.net AtT-20 cells are widely used to study prohormone processing, including that of this compound. jneurosci.orgresearchgate.netnih.govnih.govnih.gov In AtT-20 cells, this compound is converted to mature NPY, with processing being nearly complete within 60 minutes. jneurosci.org AtT-20 cells primarily express high levels of PC1 and negligible amounts of PC2. jneurosci.org Studies expressing mutated forms of this compound in AtT-20 cells have revealed a preference for cleavage at Lys-Arg and Arg-Arg sequences by the convertases in these cells. nih.govoup.com

GH3 Cells: These rat somatomammotrope cell lines express PC2 endogenously but lack detectable PC1. jneurosci.orgnih.gov GH3 cells have been used to study this compound processing, demonstrating a more delayed kinetics of conversion compared to AtT-20 cells, with approximately 50% conversion after 60 minutes. jneurosci.org The kinetics of pro-NPY conversion in GH3 cells is similar to that observed in primary cultures of rat superior cervical ganglion (SCG) neurons. jneurosci.org

SH-SY5Y Neuroblastoma Cells: This human neuroblastoma cell line is capable of processing neuropeptide precursors and is used as an in vitro model, particularly in neurobiology and cancer research. mdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.org SH-SY5Y cells have been shown to express this compound. frontiersin.orgnih.govfrontiersin.org Retinoic acid treatment can decrease NPY gene expression in SH-SY5Y cells, favoring the processing of this compound to NPY. mdpi.commdpi.com

Recombinant Expression Systems

Recombinant expression systems, such as those utilizing vaccinia virus, are valuable tools for producing and studying this compound and its processing enzymes.

Vaccinia Virus System: The vaccinia virus system allows for high-level expression of recombinant proteins in a wide range of mammalian cell types. acs.orgnih.govresearchgate.netacs.orgresearchgate.netnih.gov This system has been used to coexpress recombinant this compound with various prohormone convertases (PC1/3, PC2, furin, and PACE4) in cell lines like Neuro2A and NIH 3T3 to investigate their roles in this compound processing. acs.orgnih.govresearchgate.netacs.org This approach has demonstrated that PC1/3 and PC2 are involved in the specific cleavage of the dibasic site in this compound. acs.orgnih.govacs.org

In Vitro Kinetic Investigations of Enzyme Activity

Kinetic studies performed in vitro are crucial for understanding the efficiency and specificity of the enzymes that process this compound.

Prohormone Convertase Activity: In vitro cleavage assays using recombinant this compound and purified prohormone convertases (PC1/3, PC2, furin) have shown that PC1/3 and PC2 are responsible for cleaving the Lys38-Arg39 dibasic site in this compound. acs.orgnih.govacs.org Kinetic studies have further revealed that PC1/3 cleaves this compound more efficiently than PC2, primarily due to differences in their Vmax values. acs.orgnih.govacs.org The length of the substrate peptide can also influence cleavage efficiency, with shorter peptides reproducing the dibasic cleavage site being cleaved more efficiently than full-length this compound. acs.orgnih.govacs.org

Semisynthesis of this compound Analogues

Semisynthesis techniques allow for the creation of modified this compound analogues, which are useful for studying the interaction between this compound and processing enzymes, as well as for introducing labels or modifications.

Expressed Protein Ligation (EPL): EPL is a method used for the semisynthesis of proteins, including this compound analogues. nih.govresearchgate.netethz.ch This technique involves the ligation of a recombinantly produced protein fragment with a synthetic peptide fragment. nih.govresearchgate.netethz.ch Semisynthesis has been used to generate full-length 69-amino acid this compound analogues with modifications such as the incorporation of cysteine or labels like carboxyfluorescein and biotin. nih.govresearchgate.netethz.ch The synthesis of difficult peptide sequences within this compound, such as the 41-69 fragment, can be achieved by incorporating pseudo-proline derivatives. nih.govmerckmillipore.com These analogues are valuable tools for monitoring this compound biosynthesis and studying its interaction with prohormone convertases. nih.govresearchgate.net

Genetically Modified Animal Models

Genetically modified animal models, particularly knockout mice, are essential for investigating the in vivo roles of this compound and its mature form, NPY, in complex biological systems.

NPY Knockout Models and Phenotypic Characterization

Neuropeptide Y knockout (NPY KO) mice are widely used to study the physiological functions of NPY by observing the phenotypic consequences of its absence.

Phenotypic Characterization: NPY knockout mice exhibit a range of phenotypes, providing insights into the diverse roles of NPY. Behavioral characterization of NPY KO mice has shown reduced food intake in response to fasting compared to wild-type controls. nih.gov These mice may also display an anxiogenic-like phenotype and appear hypoalgesic in certain pain models. nih.gov

Energy Balance and Feeding: While NPY is known to be a potent orexigenic factor, NPY-deficient mice can have normal body weight and respond normally to fasting, refeeding, and high-fat diets in some studies, suggesting potential compensatory mechanisms. researchgate.netpnas.org However, other studies indicate that NPY KO mice have reduced food intake in response to fasting and may be slower to initiate feeding. nih.govpnas.org Chronic NPY deficiency can significantly impact the obesity phenotype of leptin-deficient (Lepob/ob) mice, improving glucose regulation, reproduction, and thyroid hormone synthesis. pnas.org

Bone Metabolism: NPY knockout mice can exhibit increased bone mass associated with enhanced osteoblast activity and elevated expression of osteogenic transcription factors like Runx2 and Osterix. researchgate.netnih.gov Conversely, overexpression of NPY specifically in the hypothalamus of wild-type and NPY knockout mice leads to a significant reduction in bone mass despite the development of obesity. researchgate.net This suggests a central role for NPY in coordinating bone mass with body weight and nutritional status. researchgate.net

Seizure Susceptibility: Mice homozygous for a null allele of the NPY gene can exhibit sporadic mild seizures and increased susceptibility to chemically induced seizures. jax.org

Y Receptor Knockout Models (Y1R, Y2R, Y5R, Y4R Knockouts)

Genetically modified animal models, specifically knockout mice deficient in particular NPY receptors (Y1R, Y2R, Y4R, Y5R), have been instrumental in understanding the specific roles of these receptors in mediating the effects of NPY.

Y1 Receptor (Y1R) Knockout Models: Studies using Y1R knockout models have investigated the role of this receptor in various processes, including anxiety and depression-like behaviors. Germline Y1R knockout models in female mice have shown variable effects on depressive/despair behavior. touro.edu Research suggests that Y1R is important for attenuating depression in both sexes. mdpi.com

Y2 Receptor (Y2R) Knockout Models: Y2R knockout mice have been utilized to study the receptor's involvement in processes such as fear conditioning and extinction, as well as bone formation. nih.govnih.govcore.ac.uk Germline Y2−/− mice, generated on a mixed C57BL/6:129/SvJ background, exhibit altered behavioral phenotypes, including attenuated anxiety-related and depression-like behavior and increased locomotor activity. nih.gov Central Y2 receptors have been shown to be crucial for regulating bone formation, with selective deletion of hypothalamic Y2 receptors in conditional knockout mice resulting in increased trabecular bone volume. nih.gov

Y4 Receptor (Y4R) Knockout Models: Y4R knockout mice, similar to Y2R knockouts, have been used to investigate their role in behavior. Germline Y4−/− mice, on the same genetic background as the Y2−/− mice, also display altered behavioral phenotypes, including effects on anxiety-related and depression-like behavior and locomotor activity. nih.gov

Y5 Receptor (Y5R) Knockout Models: The Y5 receptor is another target for knockout studies aimed at understanding NPY-mediated effects, particularly in relation to feeding behavior and energy balance.

These knockout models provide valuable insights into the specific functions of individual NPY receptors by observing the physiological and behavioral consequences of their absence.

Transgenic Animal Models Overexpressing this compound/Neuropeptide Y

Transgenic animal models that overexpress this compound or mature neuropeptide Y are utilized to investigate the effects of increased NPY signaling. These models can help to understand the consequences of elevated NPY levels on various physiological systems.

Transgenic mice overexpressing NPY in noradrenergic neurons, driven by the dopamine-beta-hydroxylase promoter, have been developed to clarify the role of NPY in these specific neuronal populations. nih.gov These models exhibit increased NPY levels in the adrenal glands and brainstem. nih.gov Research using this model has shown that even a moderate increase in NPY can lead to disturbances in glucose and lipid metabolism, increased white adipose tissue mass and cellularity, and liver triglyceride accumulation. nih.gov These findings highlight the role of NPY in noradrenergic neurons in metabolic regulation. nih.gov

Other transgenic models, such as Npy-hrGFP transgenic mice, are used to identify and characterize NPY-expressing neurons in specific brain regions, facilitating the study of their physiological properties. frontiersin.org

These transgenic models complement knockout studies by allowing researchers to examine the effects of gain-of-function mutations in the NPY system.

Conditional Knockout Models (e.g., Cre-lox System) for Cell-Specific Receptor Deletion

Conditional knockout models, particularly those employing the Cre-lox system, enable the deletion of specific genes, such as NPY receptor genes, in a spatially and temporally controlled manner. This allows for the investigation of gene function in specific cell types or at particular developmental stages.

The Cre-loxP system is a powerful technique for studying the function of neuropeptides and their receptors in the nervous system. frontiersin.org This system involves breeding mice with a gene of interest flanked by loxP sites (floxed) with mice expressing Cre recombinase under the control of a specific promoter. frontiersin.org This results in Cre-mediated recombination and deletion of the floxed gene in cells where Cre is expressed. frontiersin.org

Conditional Y2 receptor knockout mice (Y2lox/lox) have been generated and used in conjunction with adenovirus expressing Cre-recombinase to selectively delete Y2 receptors in the hypothalamus. nih.gov This approach allowed researchers to demonstrate the crucial role of central Y2 receptors in bone formation. nih.gov

Conditional knockout models have also been used to study the effects of NPY deletion in specific neuronal populations, such as the knockout of NPY in AGRP neurons to investigate its effect on feeding. frontiersin.org

Conditional knockout models provide a higher level of specificity compared to germline knockouts, allowing for a more precise understanding of the roles of NPY receptors in defined cell populations and circuits.

Molecular and Biochemical Analytical Techniques

Various molecular and biochemical techniques are employed to quantify this compound, its metabolites, and to visualize the location of NPY and its receptors in tissues.

Quantitative Mass Spectrometry (LC-MS/MS) for this compound and Metabolites

Quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the accurate and sensitive measurement of this compound and its various metabolites in biological samples. acs.orgnih.govresearchgate.netuzh.chescholarship.org Unlike immunoassays, LC-MS/MS can distinguish between NPY and its different peptide fragments. acs.orgnih.govresearchgate.net

Micro-UHPLC-MS/MS assays have been validated for the quantification of endogenous NPY and several of its metabolites, including NPY2-36, NPY3-36, NPY1-35, and NPY3-35, in human plasma. acs.orgnih.govresearchgate.net

Sample preparation for these assays often involves immunoextraction and solid-phase extraction. acs.orgnih.govresearchgate.net

These methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) ranging from 0.03 to 0.16 pM for NPY and its metabolites. nih.govresearchgate.net Intra- and inter-assay precision and trueness have been validated. nih.govresearchgate.net

Multiplex micro-UHPLC-MS/MS assays have been developed to quantify this compound, NPY1-39, NPY1-37, NPY1-36, NPY2-36, NPY3-36, NPY1-35, NPY3-35, and the C-flanking peptide of NPY (CPON) in plasma. uzh.chresearchgate.net This allows for comprehensive analysis of the NPY processing pathway. uzh.ch

LC-MS/MS techniques provide precise quantitative data on this compound and its active and inactive fragments, which is essential for understanding its biosynthesis, metabolism, and physiological roles.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for the quantitative detection of this compound and neuropeptide Y in biological samples such as serum, plasma, tissue homogenates, and cell culture supernatants. assaygenie.comantibodies.combiocompare.commybiosource.comfn-test.com

ELISA kits for human this compound and neuropeptide Y are commercially available and are designed for high sensitivity and specificity. assaygenie.comantibodies.combiocompare.commybiosource.comfn-test.com

Different ELISA formats exist, including sandwich and competitive ELISAs. assaygenie.comantibodies.commybiosource.comfn-test.com Sandwich ELISAs typically use two antibodies that bind to different epitopes on the target protein. mybiosource.comfn-test.com Competitive ELISAs involve competition between the target protein in the sample and a labeled antigen for binding sites on a limited amount of antibody. antibodies.com

ELISA assays can detect this compound/NPY in the picogram to nanogram per milliliter range, with reported sensitivities varying depending on the specific kit and target. biocompare.com

While ELISAs are valuable for quantifying total this compound or NPY immunoreactivity, they may not always distinguish between the precursor and its various processed forms or metabolites, unlike mass spectrometry-based methods. acs.orgnih.govresearchgate.net

Immunohistochemistry and Immunocytochemistry

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are techniques used to visualize the localization of this compound, neuropeptide Y, and their receptors within tissues and cells, respectively, using specific antibodies. immunostar.combiocompare.comnih.govnovusbio.comnih.gov

These methods involve fixing tissue or cells, permeabilizing them, and incubating with a primary antibody that specifically binds to the target protein (this compound, NPY, or a specific NPY receptor). immunostar.comnovusbio.com

A labeled secondary antibody, which binds to the primary antibody, is then applied. immunostar.com The label can be a fluorescent dye for immunofluorescence or an enzyme (like horseradish peroxidase) for chromogenic detection. immunostar.comnovusbio.com

IHC and ICC have been used to map the distribution of NPY-like immunoreactivity in various brain regions, including the human hypothalamus and frontal cortex. nih.govnih.gov NPY-containing cell bodies and fibers have been identified in specific nuclei and areas. immunostar.comnih.govnih.gov

Antibodies targeting different regions of this compound or mature NPY can be used to study processing and localization. For example, antisera recognizing amidated NPY have revealed subpopulations of NPY-immunoreactive cells in the human frontal cortex. nih.gov

These techniques provide crucial spatial information about the expression and distribution of this compound, NPY, and their receptors, contributing to the understanding of their functional roles in specific anatomical locations.

Western Blot Analysis

Western blot analysis is a widely used technique for detecting specific proteins in a sample. In the context of this compound research, Western blotting is employed to identify and quantify proNPY and its processed forms, such as mature NPY, in cell lysates or tissue extracts. assaygenie.comnih.gov This method utilizes antibodies that specifically bind to target proteins. For instance, polyclonal antibodies raised against neuropeptide Y can bind to the NPY molecule, enabling its detection in Western blot applications. assaygenie.com Studies have utilized Western blot analysis to confirm the recognition of proNPY analogues by monoclonal antibodies directed against both NPY and CPON. nih.gov This technique provides valuable insights into the expression levels and processing of proNPY under different physiological and pathological conditions. assaygenie.com

An example of Western blot analysis in proNPY research involves the use of an anti-Neuropeptide Y antibody (e.g., CAB3178 or A14393) to probe lysates from cells expressing NPY, such as SH-SY5Y cells. assaygenie.comantibodies.com The predicted molecular weight for pro-neuropeptide Y is approximately 11 kDa. abcam.com

Northern Blot Analysis for mRNA Expression

Northern blot analysis is a molecular biology technique used to study gene expression by detecting specific RNA molecules. This method is crucial for examining the expression levels of proNPY messenger RNA (mRNA) in different tissues or cell types. By quantifying proNPY mRNA, researchers can infer the rate of proNPY gene transcription.

Northern blot analyses have been used to demonstrate the expression of NPY mRNA in various tissues, including specific organs in the male rat reproductive tract like Leydig and Sertoli cells, epididymis, and vas deferens. nih.gov Studies have shown that NPY mRNA levels can be regulated by hormonal and cellular factors. For example, Northern blot analysis revealed that NPY mRNA was not expressed in freshly isolated immature Leydig cells but was increased by the addition of LH, cytokines (such as interleukin-1 alpha and -1 beta), forskolin, or phorbol (B1677699) 13-myristate 12-acetate. nih.gov Similarly, NPY mRNA levels in immature Sertoli cells were increased by FSH. nih.gov Northern blot analysis has also been used to investigate the expression of mRNAs for different convertases, including PC1 and PC2, in sympathetic neurons, comparing their levels to those in pituitary tissues. jneurosci.orgjci.org

Gel Filtration and Radioimmunoassays

Gel filtration chromatography and radioimmunoassays (RIA) are biochemical techniques used in combination to separate and quantify peptides like NPY and its precursors or fragments. Gel filtration separates molecules based on their size, while RIA uses antibodies to specifically detect and measure the concentration of a target peptide.

In this compound research, gel filtration can be used to separate different molecular forms of NPY immunoreactivity present in tissue extracts, such as intact proNPY, mature NPY, and other processed fragments. nih.govresearchgate.net Following separation by gel filtration, fractions are collected and subjected to RIA to quantify the amount of NPY or related peptides in each fraction. nih.govlsuhsc.edu This combined approach allows researchers to identify and characterize the different NPY-related peptides present in a sample and assess the extent of proNPY processing. For instance, gel filtration and RIA of human cortical extracts revealed that NPY immunoreactivity was primarily found as NPY(1-36)amide, with no intact proNPY detected. nih.gov This indicates efficient processing of proNPY to its mature form in this tissue. Studies have also used gel filtration followed by RIA to analyze proNPY and NPY metabolites in human plasma and tumor samples, although the specificity of antibodies used in some RIAs can be a limiting factor. uzh.ch

High-Resolution Fourier-Transform Orbitrap MS

High-Resolution Fourier-Transform Orbitrap Mass Spectrometry (Orbitrap MS) is a powerful analytical technique that provides highly accurate mass measurements and can be used for the identification and characterization of peptides and proteins. This method offers high resolving power, allowing for the differentiation of molecules with very similar masses. core.ac.ukresearchgate.net

Orbitrap MS, often coupled with liquid chromatography (LC-MS), is applied in this compound research for the precise identification and quantification of proNPY and its various processed forms and metabolites. nih.govbiorxiv.orgwisc.edu This technique can provide detailed information about the peptide sequences and post-translational modifications, such as amidation, which is critical for NPY activity. nih.gov For example, nano flow LC-Orbitrap FT-MS has been used for the top-down analysis of endogenous neuropeptide Y in brain tissue, enabling the detection and identification of both amidated NPY and non-amidated NPY-COOH. nih.gov This high-resolution approach allows for a comprehensive analysis of the NPY processing pathway and the identification of different peptide variants. Orbitrap MS has also been used in proteomic studies to identify biomarkers such as this compound in complex biological samples. biorxiv.org

Gene Therapy Approaches in Preclinical Models

Gene therapy approaches involving the delivery and overexpression of the proNPY gene or genes for its receptors are being explored in preclinical models, particularly for neurological disorders like epilepsy. These strategies aim to increase NPY signaling to exert therapeutic effects.

Adenoviral and Lentiviral Vectors for Gene Delivery and Overexpression

Adenoviral and lentiviral vectors are commonly used tools for gene delivery in research due to their ability to efficiently transduce various cell types. These vectors can be engineered to carry the gene encoding this compound or its receptors, leading to increased expression of these proteins in target cells.

Adenoviral vectors have been utilized to manipulate the expression of prohormone convertases involved in proNPY processing in cultured sympathetic neurons. jneurosci.orgjneurosci.org By using recombinant adenoviruses to increase or decrease the levels of specific convertases, researchers can study their impact on proNPY processing efficiency. jneurosci.org

Lentiviral vectors are also employed for gene delivery in neuroscience research. They can integrate into the host cell genome, allowing for long-term transgene expression. Lentiviral vectors have been characterized for their ability to express NPY and its functional Y2 receptor in hippocampal neurons and mouse brains, demonstrating their potential for combinatorial gene therapy approaches. unisr.it

Pharmacological Tools for Receptor Modulation in Research

Pharmacological tools, including selective receptor agonists and antagonists, as well as enzyme inhibitors, are crucial for dissecting the complex signaling pathways mediated by NPY and its related peptides. These tools allow researchers to selectively activate or block specific components of the NPY system, providing insights into their functional significance in various physiological and pathological processes.

Selective Receptor Agonists and Antagonists

Selective agonists and antagonists targeting the different NPY receptor subtypes (Y1, Y2, Y4, and Y5) are indispensable tools for studying the specific roles of each receptor in mediating the effects of NPY and other NPY family peptides like peptide YY (PYY) and pancreatic polypeptide (PP). The NPY receptor family members are Gi/o protein-coupled receptors, and their activation typically leads to a decrease in intracellular cAMP levels. nih.govfrontiersin.orgguidetopharmacology.org

The development of subtype-selective ligands has been a significant focus in NPY research. For example, BIBP3226 was identified as one of the first potent and selective non-peptide Y1 receptor antagonists, exhibiting nanomolar affinity. guidetopharmacology.orgopnme.commdpi.comtocris.com Another Y1 antagonist with improved selectivity and higher affinity is BIBO3304. nih.govguidetopharmacology.orgopnme.com These antagonists have been used in research to investigate the involvement of the Y1 receptor in various processes, including food intake. opnme.comresearchgate.net

For the Y2 receptor, N-terminally truncated NPY analogs such as NPY(3-36) and PYY(3-36) are commonly used selective peptide agonists. nih.govfrontiersin.org BIIE0246 is a widely used potent, selective, and competitive non-peptide Y2 receptor antagonist in pharmacological studies. frontiersin.orgtocris.comwikipedia.org

Research has also led to the identification of selective agonists for other receptors, such as peptide agonists for Y2 and Y4 receptors. nih.gov Obinepitide (TM30338) is a peptide agonist that targets both Y2 and Y4 receptors and has been investigated in clinical trials. nih.gov While selective non-peptide Y4 receptor antagonists have been challenging to develop, some Y5 receptor antagonists have been identified and tested in clinical trials, although with limited success in certain applications like obesity treatment. nih.gov

The use of these selective ligands in various experimental models, including in vitro cell assays and in vivo animal studies, helps researchers to delineate the specific contributions of each NPY receptor subtype to the observed biological effects of NPY and related peptides.

Here is a table summarizing some selective NPY receptor ligands used in research:

Ligand NameSelectivityTypeResearch Application Examples
BIBP3226Y1AntagonistInvestigating Y1 receptor function, food intake studies. guidetopharmacology.orgopnme.commdpi.comtocris.com
BIBO3304Y1AntagonistInvestigating Y1 receptor function, food intake studies. opnme.comresearchgate.net
NPY(3-36)Y2AgonistStudying Y2 receptor-mediated effects. nih.govfrontiersin.orgnih.gov
PYY(3-36)Y2AgonistStudying Y2 receptor-mediated effects. nih.govfrontiersin.org
BIIE0246Y2AntagonistPharmacological studies of Y2 receptor. frontiersin.orgtocris.comwikipedia.org
ObinepitideY2/Y4AgonistInvestigated in clinical trials. nih.gov

Dipeptidyl Peptidase Inhibitors (e.g., DPP-4 inhibitors) and NPY Metabolite Regulation

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that plays a significant role in the metabolism of NPY and other peptides, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). mdpi.comahajournals.orgoup.com DPP-4 cleaves the N-terminal dipeptide from NPY(1-36), primarily converting it to NPY(3-36). mdpi.comahajournals.org This enzymatic cleavage is significant because NPY(1-36) and NPY(3-36) have different receptor affinities and biological activities. NPY(1-36) is an agonist at Y1, Y2, Y4, and Y5 receptors, while NPY(3-36) is a selective agonist for the Y2 receptor and has reduced affinity for Y1, Y4, and Y5 receptors. frontiersin.orgguidetopharmacology.orgmdpi.com

Inhibitors of DPP-4, such as sitagliptin, saxagliptin, and vildagliptin, are widely used in the treatment of type 2 diabetes mellitus due to their ability to increase the levels of active incretin (B1656795) hormones. ahajournals.orgoup.com However, research has shown that DPP-4 inhibitors also affect the metabolism of other peptides, including NPY, leading to increased levels of the full-length NPY(1-36) and decreased levels of the truncated NPY(3-36). oup.com

Studies using DPP-4 inhibitors have provided insights into the role of NPY metabolism in various physiological processes. For instance, research has investigated the impact of DPP-4 inhibition on cardiovascular function, suggesting that the altered balance between NPY(1-36) and NPY(3-36) may contribute to some observed effects. ahajournals.orgoup.comnih.gov One study demonstrated that DPP-4 inhibition potentiated the vasoconstrictor response to NPY in humans, potentially due to increased levels of the Y1 receptor agonist NPY(1-36). ahajournals.orgnih.gov

Furthermore, DPP-4 inhibitors have been explored for potential neuroprotective effects, with some research suggesting that increasing the bioavailability of neuroprotective DPP-4 substrates like NPY could play a role. frontiersin.org However, studies investigating the direct effects of NPY and other DPP-4 substrates on processes like neurite outgrowth have yielded mixed results, highlighting the complexity of these interactions. mdpi.com

The use of DPP-4 inhibitors in research allows for the investigation of the physiological consequences of reduced NPY(1-36) to NPY(3-36) conversion and the resulting shift in receptor activation profiles. This approach helps to elucidate the specific roles of the full-length peptide and its metabolite in different biological systems.

Here is a table illustrating the effect of DPP-4 on NPY and receptor affinity:

PeptideMetabolizing EnzymePrimary MetaboliteReceptor Affinity (Parent Peptide)Receptor Affinity (Metabolite)
NPY(1-36)DPP-4NPY(3-36)Y1, Y2, Y4, Y5Y2 (selective), reduced affinity for Y1, Y4, Y5 frontiersin.orgguidetopharmacology.orgmdpi.com

Future Research Directions and Unanswered Questions

Elucidating the Precise Roles of Proneuropeptide Y and its Intermediate Metabolites

While NPY is the well-characterized mature peptide, proNPY undergoes a series of proteolytic cleavages, generating various intermediate metabolites and the C-terminal flanking peptide of NPY (CPON). The precise biological roles and functional significance of proNPY itself and these intermediate metabolites, such as NPY1-37, NPY1-39, NPY2-36, NPY3-36, NPY1-35, and NPY3-35, remain largely unclear. researchgate.netuzh.ch Research indicates that proNPY is not always fully processed and can be secreted unprocessed into the bloodstream, with concentrations significantly higher than some of its processed forms in healthy adults. uzh.ch Furthermore, different metabolites exhibit modified affinities for NPY receptors, suggesting distinct functional profiles. researchgate.netacs.org For instance, NPY3-36, a major circulating peptide under resting conditions, is generated by the action of dipeptidylpeptidase IV (DPP4) on NPY1-36 and primarily activates Y2 receptors. researchgate.netacs.org NPY1-36 can also be degraded by aminopeptidase (B13392206) P (AmP) to NPY2-36 or by plasma kallikrein to NPY1-35, which can then be further processed to NPY3-35 by DPP4. researchgate.net NPY3-35 appears to be a major metabolic clearance product with reduced affinity for Y1, Y2, and Y5 receptors. researchgate.net The function of CPON, which is co-stored and co-released with NPY1-36, is also not fully understood, although studies using vectors excluding the CPON coding sequence suggest it may not be essential for the seizure-suppressant actions of NPY overexpression in the hippocampus. researchgate.netraybiotech.com Future research needs to focus on isolating, identifying, and functionally characterizing these various proNPY-derived peptides to understand their specific contributions to physiological and pathological processes. Advanced techniques like micro-liquid chromatography tandem mass spectrometry (micro-LC-MS/MS) are proving valuable in quantifying these peptides, even at subpicomolar concentrations, allowing for a more detailed analysis of their circulating levels and tissue distribution. researchgate.netacs.org

Understanding Differential Receptor Signaling and Crosstalk with Other Systems

The diverse effects of NPY are mediated through a family of G protein-coupled receptors (GPCRs): Y1, Y2, Y4, Y5, and the non-functional Y6 receptor in humans. frontiersin.orgwikipedia.orgnih.gov While the general roles of some receptors in processes like feeding (Y1, Y5) and appetite inhibition (Y2, Y4) are recognized, a comprehensive understanding of the differential signaling pathways activated by each receptor subtype and their specific contributions to various physiological outcomes is still evolving. frontiersin.orgwikipedia.org Furthermore, the NPY system does not operate in isolation. It engages in complex crosstalk with other neurotransmitter and neuromodulatory systems, including catecholamines, GABA, glutamate (B1630785), corticotropin-releasing factor (CRF), and norepinephrine (B1679862). nih.govaacrjournals.orgresearchgate.netnih.gov This crosstalk can modulate the effects of NPY and influence a wide range of functions, such as stress response, anxiety, and energy homeostasis. nih.govaacrjournals.orgnih.gov For example, NPY can act as a functional "brake" on the excitatory effects of pro-stress neurotransmitters like CRF and norepinephrine. nih.gov The precise mechanisms underlying this intricate network of interactions and how they contribute to both normal physiology and the pathophysiology of diseases require further investigation. Understanding the context-dependent nature of NPY receptor signaling and its integration with other signaling pathways is crucial for developing targeted therapeutic strategies. The conformational plasticity of NPY itself in recognizing different receptors also highlights the complexity of these interactions. researchgate.net

Developing Novel Molecular Tools for System-Specific Manipulation

Investigating the specific roles of proNPY, its metabolites, and individual receptor subtypes has been challenging due to the lack of highly selective molecular tools. While some selective agonists and antagonists exist for certain Y receptors, the development of more precise tools is needed. nih.gov For instance, a highly selective agonist for the Y1 receptor has been lacking, although recent research has identified NPY-based analogues with significant Y1 receptor preference. nih.gov The development of novel molecular tools that allow for system-specific manipulation of proNPY synthesis, processing, release, and receptor activation is essential for dissecting the intricate functions of this system in vivo. This includes the creation of highly selective agonists and antagonists for each receptor subtype, as well as tools to specifically target the enzymes involved in proNPY processing or to manipulate the expression of proNPY and its receptors in a cell-type or region-specific manner. Techniques such as the Cre/loxP recombination system in transgenic mice have been utilized for neuron-specific manipulation in studying NPY-related neural circuits. frontiersin.org Furthermore, the discovery of ion channels directly gated by neuropeptides opens possibilities for developing new tools to monitor neuropeptide release or alter neuronal membrane potential. researchgate.net Such tools would enable researchers to precisely investigate the contributions of specific components of the proNPY system to particular behaviors and physiological processes, providing valuable insights for therapeutic development.

Comparative this compound System Physiology Across Species

While the NPY system is highly conserved across mammals and plays diverse roles, there are notable species differences in the expression, distribution, and function of proNPY and its receptors. nih.govmdpi.comdiva-portal.org Studies comparing the distribution of NPY receptor subtypes in the brains of rodents, guinea pigs, and primates have revealed significant variations in expression levels and patterns. nih.gov For example, the distribution of Y1-like and Y2-like binding sites differs between rats, mice, guinea pigs, and various primate species, including humans. nih.gov Understanding these comparative physiological differences is crucial for the appropriate interpretation of data from animal models and for translating findings to human health. Research is needed to systematically compare the proNPY processing pathways, receptor profiles, and functional roles of the NPY system across a wider range of species. This comparative approach can provide insights into the evolutionary history of the NPY system and highlight species-specific adaptations that may be relevant to disease susceptibility and therapeutic responses. Studies investigating neuropeptide complements in various species, including invertebrates like mollusks and xenacoelomorphs, are contributing to this understanding of evolutionary conservation and diversification. biorxiv.orgresearchgate.net

Exploring this compound in Less Studied Biological Contexts

While the NPY system is well-known for its roles in appetite regulation, stress, and anxiety, its involvement in many other biological contexts is less explored. Emerging research suggests roles for proNPY and NPY in areas such as bone metabolism, where NPY influences bone formation and resorption through direct and indirect mechanisms, including effects on gut microbiota and blood vessel formation. frontiersin.org Additionally, proNPY has been identified as a potential prognostic biomarker in aggressive prostate cancer, being found overexpressed and correlated with lower patient survival. mdpi.comonconet.cznih.gov However, further research is needed to clarify its utility as a diagnostic marker compared to existing methods like PSA. nih.gov The NPY system's involvement in various neurological and psychiatric disorders beyond anxiety and depression, such as Alzheimer's disease and epilepsy, is also an active area of research. nih.govmdpi.comnih.govpnas.org Studies are exploring the neuroprotective properties of NPY and the potential of targeting NPY receptors for therapeutic intervention in these conditions. nih.govmdpi.com There is also a knowledge gap regarding neuropeptide function within cortical circuits, with most studies focusing on subcortical areas. frontiersin.org Future research should explore the functions of the proNPY system in these and other less-studied biological contexts, including its potential roles in the immune system, reproduction, and various peripheral tissues. Utilizing advanced techniques like omics technologies and bioinformatics can help identify novel roles and interactions of proNPY and its derivatives. mdpi.complos.org

Q & A

Q. What experimental methodologies are recommended for isolating and quantifying proneuropeptide Y in neural tissue samples?

  • Methodological Answer : Isolation typically involves tissue homogenization followed by centrifugation to separate cellular fractions. Chromatographic techniques (e.g., HPLC) and immunoaffinity purification are critical for isolating intact this compound due to its susceptibility to proteolysis . Quantification can be achieved via ELISA or Western blot, requiring validation of antibody specificity against cross-reactive epitopes. For reproducibility, include negative controls (e.g., knockout tissue) and report extraction buffers (e.g., protease inhibitor cocktails) .

  • Table 1 : Key Techniques for Isolation and Quantification

TechniquePurposeCritical ConsiderationsReferences
Immunoaffinity HPLCHigh-purity isolationAntibody cross-reactivity risks
LC-MS/MSQuantification and fragmentationRequires isotopic labeling
ELISAHigh-throughput quantificationValidate against mass spectrometry

Q. How can researchers optimize in vitro models to study this compound processing dynamics?

  • Methodological Answer : Use immortalized neuronal cell lines (e.g., SH-SY5Y) transfected with this compound expression vectors. Monitor processing via pulse-chase assays combined with protease inhibitors (e.g., leupeptin for lysosomal inhibition). Kinetic studies require time-course sampling and normalization to total protein content. Include controls for endogenous protease activity (e.g., serum-free conditions) .

Advanced Research Questions

Q. What statistical frameworks are suitable for resolving contradictory data on this compound’s role in stress-induced metabolic responses?

  • Methodological Answer : Apply meta-regression to account for heterogeneity across studies (e.g., animal strain, stress protocols). Use random-effects models to pool effect sizes from independent studies, and perform subgroup analyses for variables like age or diet. Sensitivity analyses should exclude outlier datasets, and publication bias can be assessed via funnel plots .

  • Table 2 : Strategies for Addressing Data Contradictions

ApproachApplicationExampleReferences
Meta-analysisPooling effect sizesNeuropeptide Y in stress models
Bayesian statisticsIncorporating prior evidenceReceptor binding affinity studies

Q. How can multi-omics integration clarify this compound’s regulatory networks in metabolic disorders?

  • Methodological Answer : Combine RNA-seq (to identify co-expressed genes) with phosphoproteomics (to map signaling pathways). Use pathway enrichment tools (e.g., STRING, KEGG) to link this compound to downstream targets. Validate via CRISPR-Cas9 knockdown followed by metabolomic profiling (e.g., LC-MS). Ensure batch correction and normalization across omics datasets .

Q. What experimental designs mitigate confounding variables in in vivo studies of this compound knockout models?

  • Methodological Answer : Use littermate controls and randomized housing to minimize environmental bias. For behavioral assays, employ blinded scoring and standardized protocols (e.g., elevated plus maze for anxiety). Power analyses should determine cohort sizes, and longitudinal designs account for developmental effects. Report sex-specific responses due to hormonal modulation of neuropeptide Y .

Methodological Best Practices

  • Data Validation : Cross-validate findings using orthogonal methods (e.g., immunohistochemistry + mRNA quantification) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : For human studies, ensure IRB approval and document informed consent when analyzing this compound in biofluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.